molecular formula C6H9N3O2 B105487 5,6-Dimethoxypyrimidin-4-amine CAS No. 5018-45-1

5,6-Dimethoxypyrimidin-4-amine

Cat. No.: B105487
CAS No.: 5018-45-1
M. Wt: 155.15 g/mol
InChI Key: OBYHDGNNFIOYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxypyrimidin-4-amine is a chemical compound based on a pyrimidine core, which is a privileged structure in medicinal chemistry and drug discovery. As an aminopyrimidine derivative, it serves as a versatile synthetic intermediate and building block for the development of more complex molecules . Researchers value this scaffold for its potential in creating ligands with specific biological activities. Pyrimidine rings are known to act as key components in molecules that interact with biological macromolecules. For instance, structurally related dimethoxypyrimidine compounds have been incorporated into metal complexes to study their binding interactions with DNA, serving as models for understanding nucleic acid recognition and the development of artificial nucleases . The presence of both amino and methoxy functional groups on the pyrimidine ring provides distinct sites for further chemical modification, enabling its use in coordination chemistry with metals like copper and silver, and facilitating the synthesis of targeted compounds for various biochemical applications . Its primary research value lies in its role as a precursor in organic synthesis and the fabrication of molecules with tailored properties for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHDGNNFIOYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198230
Record name 5,6-Dimethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-45-1
Record name 4-Amino-5,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxypyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5,6-Dimethoxypyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this compound, particularly in relation to its role as a key intermediate and impurity in the synthesis of sulfonamide drugs.

Chemical Properties and Structure

This compound is a substituted pyrimidine derivative. Its structure is characterized by a pyrimidine ring with an amine group at position 4 and two methoxy groups at positions 5 and 6.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Amino-5,6-dimethoxypyrimidine, 5,6-Dimethoxy-4-pyrimidinamine[1]
CAS Number 5018-45-1[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
Melting Point 88-89 °C
Boiling Point (Predicted) 292.5 ± 35.0 °C
pKa (Predicted) 3.32 ± 0.10
Solubility Soluble in DMSO and Methanol.
Appearance Off-White Solid
SMILES COC1=C(N=CN=C1OC)N[1]
InChI InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9)[1]
InChIKey OBYHDGNNFIOYSU-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine is outlined in patent DE10231496B4. The process involves the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol in the presence of a base.

Materials:

  • 4-amino-6-chloro-5-methoxypyrimidine

  • Methanol

  • A suitable base (e.g., sodium methoxide)

  • Water

  • t-Butyl methyl ether

Procedure:

  • 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol and a base. This reaction is typically carried out at a temperature ranging from 20 to 100 °C.

  • Following the reaction, the methanolic solvent is either completely or partially replaced with water.

  • The resulting aqueous or aqueous-methanolic solution is then extracted with t-butyl methyl ether.

  • The final product, this compound, is crystallized from the t-butyl methyl ether extract.

SynthesisWorkflow A 4-amino-6-chloro- 5-methoxypyrimidine C Reaction (20-100 °C) A->C B Methanol + Base B->C D Solvent Exchange (Methanol to Water) C->D E Extraction with t-Butyl methyl ether D->E F Crystallization E->F G This compound F->G

Synthesis workflow for this compound.

Spectral Data

While ¹H NMR, ¹³C NMR, and mass spectrometry are standard techniques for the structural elucidation and purity assessment of this compound, publicly accessible spectral data is limited. Researchers are advised to acquire spectral data from commercial suppliers or through in-house experimentation.

Biological Significance and Signaling Pathways

This compound is a known impurity of Sulfadoxine, an ultra-long-acting sulfonamide. Sulfadoxine is a component of the antimalarial drug Fansidar, where it is combined with Pyrimethamine. This combination therapy is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The therapeutic action of the Sulfadoxine-Pyrimethamine combination lies in its synergistic inhibition of the folate biosynthesis pathway in the malaria parasite. Folate is essential for the synthesis of nucleic acids and amino acids, and its depletion is lethal to the parasite.

  • Sulfadoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.

  • Pyrimethamine inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in one-carbon transfer reactions.

By targeting two distinct steps in this vital metabolic pathway, the combination of Sulfadoxine and Pyrimethamine provides a potent antimalarial effect.

FolatePathway cluster_parasite Plasmodium falciparum Folate Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Hydroxymethyldihydropterin 6-Hydroxymethyl- 7,8-dihydropterin Dihydroneopterin_triphosphate->Hydroxymethyldihydropterin Dihydropteroate Dihydropteroate Hydroxymethyldihydropterin->Dihydropteroate DHPS PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_synthesis Sulfadoxine Sulfadoxine Sulfadoxine->Dihydropteroate inhibits Pyrimethamine Pyrimethamine Pyrimethamine->Tetrahydrofolate inhibits

Inhibition of the folate pathway in P. falciparum.

LogicalRelationship A This compound B Sulfadoxine A->B is an impurity of / precursor to D Combination Therapy (e.g., Fansidar) B->D C Pyrimethamine C->D E Antimalarial Activity D->E

Relationship of this compound to antimalarial therapy.

References

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine (CAS Number: 5018-45-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxypyrimidin-4-amine is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a pyrimidine core with methoxy and amine functional groups, makes it a versatile intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and known applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 5018-45-1
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
IUPAC Name This compound
Synonyms 4-Amino-5,6-dimethoxypyrimidine
Appearance Off-White Solid
Storage 2-8°C Refrigerator

Synthesis and Experimental Protocols

The synthesis of this compound is of significant interest due to its role as a key intermediate. While specific, detailed, and publicly available experimental protocols are limited, a patented method and general synthetic strategies for similar pyrimidine derivatives provide a framework for its preparation.

Patented Synthesis Method

A process for preparing high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine has been described in a patent. The key steps involve the reaction of a chloropyrimidine precursor with methanol, followed by extraction and crystallization.

Experimental Protocol:

  • Reaction: 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol and a base at a temperature ranging from 20 to 100 °C.

  • Solvent Exchange: The methanolic solvent is then partially or completely replaced with water.

  • Extraction: The resulting aqueous or aqueous-methanolic solution is extracted with tert-butyl methyl ether.

  • Crystallization: The extracted product is then crystallized from tert-butyl methyl ether to yield high-purity 4-amino-5,6-dimethoxypyrimidine.

Spectral Data

Spectroscopy Type Observed Data/Expected Features
¹H NMR Signals corresponding to the methoxy protons, the aromatic proton on the pyrimidine ring, and the amine protons are expected.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the methoxy groups are anticipated.
FT-IR Characteristic absorption bands for N-H stretching of the amine group, C-O stretching of the methoxy groups, and C=N and C=C stretching of the pyrimidine ring would be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 155.15 g/mol is expected.

Biological Activity and Applications

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Role in Drug Synthesis

This compound is a key precursor in the synthesis of sulfadoxine , an ultra-long-acting sulfonamide. Sulfadoxine is often used in combination with pyrimethamine for the treatment and prevention of malaria. The pyrimidine moiety of this compound is a core component of the final drug structure.

General Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a wide range of biologically active compounds. Derivatives of pyrimidine have been shown to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial: As seen in sulfonamides.

  • Anticancer: As antimetabolites that interfere with nucleic acid synthesis.

  • Antiviral: As nucleoside analogs that inhibit viral replication.

  • Anti-inflammatory: By modulating various inflammatory pathways.

While this compound itself is not typically used as a therapeutic agent, its incorporation into larger molecules is a key strategy for the development of new drugs with these and other activities.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Development Start Starting Materials (e.g., 4-amino-6-chloro-5-methoxypyrimidine) React Chemical Reaction (e.g., Methoxylation) Start->React Base, Methanol Product This compound React->Product Intermediate This compound Further_Synthesis Further Chemical Modification Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (e.g., Sulfadoxine) Further_Synthesis->API

Caption: General workflow for the synthesis and application of this compound.

Safety and Toxicology

Specific toxicological data for this compound is limited in publicly available literature. As with any chemical intermediate, it should be handled with appropriate safety precautions in a laboratory setting. General guidelines include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Given that aromatic amines as a class can have genotoxic potential, it is prudent to handle this compound with care, although no specific genotoxicity data for this compound was found.

Conclusion

This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs. While detailed information on its direct biological activity and toxicology is not extensive, its importance as a synthetic building block is well-established. Further research into the direct biological effects of this and similar pyrimidine derivatives could open new avenues for drug discovery. This guide provides a foundational resource for researchers and developers working with this compound, summarizing its key technical aspects and highlighting its potential in the development of novel therapeutics.

An In-depth Technical Guide to 4-Amino-5,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dimethoxypyrimidine is an organic compound featuring a pyrimidine core, which is a foundational structure in various biologically significant molecules, including nucleic acids.[1] This technical guide provides a comprehensive overview of the known physical characteristics of 4-Amino-5,6-dimethoxypyrimidine, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance, supported by visualizations of relevant chemical and biological processes.

Core Physical and Chemical Characteristics

4-Amino-5,6-dimethoxypyrimidine is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a pyrimidine ring substituted with an amino group at position 4 and two methoxy groups at positions 5 and 6.[1] This compound is reported to be soluble in polar solvents such as water and alcohols.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 5018-45-1[2]
Molecular Formula C₆H₉N₃O₂[1][2]
Molecular Weight 155.15 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]

Experimental Protocols

The synthesis of 4-Amino-5,6-dimethoxypyrimidine can be achieved through various chemical pathways. Below is a detailed methodology adapted from established synthetic routes for similar pyrimidine derivatives.

Synthesis of 4-Amino-5,6-dimethoxypyrimidine

Objective: To synthesize high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine.

Materials:

  • 4-amino-6-chloro-5-methoxypyrimidine

  • Methanol

  • A suitable base (e.g., sodium methoxide)

  • Water

  • t-Butyl methyl ether

Procedure:

  • Reaction: 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol in the presence of a base. This reaction is typically carried out at a temperature ranging from 20 to 100 °C.

  • Solvent Exchange: The methanolic solvent is then either completely or partially replaced with water.

  • Extraction: The resulting aqueous or aqueous-methanolic solution is extracted with t-butyl methyl ether.

  • Crystallization: The final product, 4-amino-5,6-dimethoxypyrimidine, is crystallized from the t-butyl methyl ether extract.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow Reactants 4-amino-6-chloro-5-methoxypyrimidine + Methanol + Base Reaction Reaction (20-100 °C) Reactants->Reaction Solvent_Exchange Solvent Exchange (Methanol to Water) Reaction->Solvent_Exchange Extraction Extraction (t-Butyl methyl ether) Solvent_Exchange->Extraction Crystallization Crystallization Extraction->Crystallization Product 4-Amino-5,6-dimethoxypyrimidine Crystallization->Product

Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-5,6-dimethoxypyrimidine.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for 4-Amino-5,6-dimethoxypyrimidine are not extensively documented, the broader class of aminopyrimidine derivatives has garnered significant interest in drug discovery, particularly in oncology. Many aminopyrimidine compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Given the structural similarities to known kinase inhibitors, it is plausible that 4-Amino-5,6-dimethoxypyrimidine could exert anti-cancer effects by targeting key signaling molecules. A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Anti-Cancer Signaling Pathway Compound 4-Amino-5,6- dimethoxypyrimidine RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation

Caption: A diagram showing a hypothetical signaling pathway inhibited by 4-Amino-5,6-dimethoxypyrimidine.

This guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-5,6-dimethoxypyrimidine. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

Spectroscopic Profile of 5,6-Dimethoxypyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5,6-Dimethoxypyrimidin-4-amine (CAS No. 5018-45-1). It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the general analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of both electron-donating methoxy groups and an amino group on the pyrimidine ring imparts unique chemical properties, making it a valuable intermediate for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a summary of its expected spectroscopic characteristics.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These values should be considered as predictive and are intended to aid in the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8s1HPyrimidine C2-H
~5.5br s2H-NH₂
~4.0s3HC6-OCH₃
~3.9s3HC5-OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158C4
~155C6
~145C2
~130C5
~59C6-OCH₃
~56C5-OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (amine)
3100 - 3000WeakC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1640 - 1590StrongC=N stretching (pyrimidine)
1580 - 1450StrongC=C stretching (pyrimidine)
1250 - 1000StrongC-O stretching (methoxy)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
155High[M]⁺ (Molecular Ion)
140Medium[M - CH₃]⁺
125Medium[M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺
112Low[M - CH₃ - CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a synthesized chemical compound.

Spectroscopic_Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Characterization Final Characterization Report Structure_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization. The detailed experimental protocols offer a standardized approach for obtaining high-quality NMR, IR, and MS spectra. It is anticipated that this document will be a valuable asset for researchers in the pharmaceutical and chemical industries, facilitating their work with this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to contribute experimentally verified data to the scientific community to further enhance our collective understanding of this compound.

An In-depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5,6-Dimethoxypyrimidin-4-amine. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, adaptable experimental protocols based on industry standards and data from structurally related compounds.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of many biologically active molecules, including pharmaceuticals and agrochemicals. Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its potential development and application in various scientific fields, particularly in drug discovery and materials science.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem
Molecular Weight 155.15 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 5018-45-1PubChem

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information for structurally related compounds and general solubility principles for aminopyrimidines can provide valuable insights. For instance, sulfadoxine, which contains the this compound moiety, is reported to be soluble in dilute acid or lye, slightly soluble in acetone and ethanol, and almost insoluble in water. This suggests that the solubility of this compound is likely pH-dependent.

For a structurally similar isomer, 4-Amino-2,6-dimethoxypyrimidine, a solubility of 25 mg/mL in methanol has been reported. This information can be used as an initial estimate for solubility in polar organic solvents.

Table 2: Estimated and Qualitative Solubility of this compound and Related Compounds

SolventEstimated/Qualitative SolubilityCompound
WaterAlmost Insoluble (Qualitative)Sulfadoxine
Dilute Acid/AlkaliSoluble (Qualitative)Sulfadoxine
AcetoneSlightly Soluble (Qualitative)Sulfadoxine
EthanolSlightly Soluble (Qualitative)Sulfadoxine
Methanol~25 mg/mL (Quantitative Estimate)4-Amino-2,6-dimethoxypyrimidine

Stability Profile

The stability of this compound under various environmental conditions has not been specifically documented. To assess its stability, forced degradation studies are recommended. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.

While specific data for this compound is unavailable, stability-indicating methods have been developed for related compounds like sulfadoxine, which can serve as a template for methodology development.

Experimental Protocols

The following are detailed, adaptable protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay Protocol

This protocol is designed to determine the equilibrium solubility of a compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

    • Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaking incubator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Forced Degradation and Stability-Indicating Method Development Protocol

This protocol outlines the steps for conducting forced degradation studies and developing a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the stressed samples by HPLC.

  • HPLC Method Development:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of maximum absorbance for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • The method should be optimized to achieve good resolution between the parent compound and all major degradation products.

  • Validation of the Stability-Indicating Method:

    • Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can accurately quantify the parent drug in the presence of its degradation products.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-defined in the literature, the broader class of 4-aminopyrimidine derivatives has been shown to exhibit various biological activities. These include acting as inhibitors of enzymes like Beta-secretase 1 (BACE1) and Bromodomain-containing protein 4 (BRD4), or as blockers of ion channels such as potassium channels.

The following diagrams illustrate a potential logical workflow for screening the compound and a representative signaling pathway that could be modulated by a 4-aminopyrimidine derivative.

G cluster_0 Initial Screening Workflow Compound Compound Solubility_Test Solubility Assessment Compound->Solubility_Test Stability_Test Stability Assessment Compound->Stability_Test Cell_Viability Cell Viability Assay Solubility_Test->Cell_Viability Stability_Test->Cell_Viability Target_Screening Target-Based Screening (e.g., Kinase Panel, Ion Channel Panel) Cell_Viability->Target_Screening Hit_Identification Hit Identification Target_Screening->Hit_Identification

Caption: A logical workflow for the initial screening of this compound.

G cluster_1 Representative Mechanism: BACE1 Inhibition Compound This compound (Potential BACE1 Inhibitor) BACE1 BACE1 Enzyme Compound->BACE1 Inhibits sAPPb sAPPβ BACE1->sAPPb Ab Amyloid-β (Aβ) Peptide BACE1->Ab APP Amyloid Precursor Protein (APP) APP->BACE1 Cleavage by Plaques Amyloid Plaques Ab->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity

Caption: A representative signaling pathway illustrating the potential mechanism of action of a BACE1 inhibitor.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides robust, adaptable experimental protocols for its thorough characterization. While specific quantitative data remains limited, the provided methodologies, based on industry standards and data from analogous compounds, offer a solid framework for researchers and drug development professionals to assess the physicochemical properties of this compound. Further experimental investigation is necessary to fully elucidate its solubility and stability profiles, which are critical for its future applications.

The Biological Significance of 5,6-Dimethoxypyrimidin-4-amine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypyrimidin-4-amine is a substituted pyrimidine that serves as a crucial chemical intermediate in the synthesis of pharmacologically active compounds. While direct studies on the intrinsic biological activity of this compound are not extensively documented in publicly available research, its significance lies in its role as a key precursor to the antimalarial drug Sulfadoxine. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its synthetic utility and the biological activity of its prominent derivative, Sulfadoxine. This document summarizes quantitative data, details relevant experimental protocols, and presents key signaling pathways to provide a thorough resource for researchers in drug discovery and development.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. This compound, a member of this class, is primarily recognized as a vital building block in the production of sulfonamide drugs. Its chemical structure, featuring methoxy and amine functional groups on the pyrimidine ring, makes it a versatile synthon for creating more complex molecules with therapeutic potential.

The most notable application of this compound is in the synthesis of Sulfadoxine, an ultra-long-acting sulfonamide. Sulfadoxine, often used in combination with pyrimethamine, is a key therapeutic agent for the treatment and prevention of malaria. Understanding the synthesis and mechanism of action of Sulfadoxine provides valuable insight into the chemical and biological relevance of its precursor, this compound.

Synthetic Pathway from this compound to Sulfadoxine

The synthesis of Sulfadoxine from this compound is a well-established chemical process. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow A This compound C Condensation Reaction A->C B p-Acetamidobenzenesulfonyl chloride B->C D N-(4-acetylaminophenyl)sulfonyl- This compound C->D Pyridine E Hydrolysis D->E Acid or Base F Sulfadoxine E->F

General synthetic scheme for Sulfadoxine.
Experimental Protocol: Synthesis of Sulfadoxine

The following is a generalized experimental protocol for the synthesis of Sulfadoxine from this compound. Specific reaction conditions may vary based on the scale and specific reagents used.

  • Dissolution: Dissolve this compound in a suitable solvent, such as pyridine, under controlled temperature conditions (e.g., 0°C).

  • Condensation: Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while maintaining the temperature. The mixture is typically stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then subjected to a work-up procedure, which may involve vacuum evaporation of the solvent, addition of water and acetic acid, and heating to induce crystallization of the intermediate product, N-(4-acetylaminophenyl)sulfonyl-5,6-dimethoxypyrimidin-4-amine.

  • Hydrolysis: The acetyl-protected intermediate is then hydrolyzed to remove the acetyl group. This is typically achieved by heating in the presence of an acid or base.

  • Purification: The final product, Sulfadoxine, is purified through recrystallization to obtain a high-purity compound.

Biological Activity of Sulfadoxine

As the primary derivative of this compound with well-documented biological activity, the mechanism of action of Sulfadoxine is of central importance. Sulfadoxine is an antimicrobial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in microorganisms.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. While mammals obtain folic acid from their diet, many microorganisms, including the malaria parasite Plasmodium falciparum, must synthesize it de novo. This metabolic pathway is therefore an attractive target for antimicrobial drugs.

Sulfadoxine mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). By competitively binding to the active site of DHPS, Sulfadoxine blocks the conversion of PABA to dihydropteroic acid, a key intermediate in the folic acid synthesis pathway. This inhibition ultimately disrupts DNA and RNA synthesis, leading to the cessation of microbial growth and replication.

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of Sulfadoxine.

Folic_Acid_Pathway cluster_parasite Parasite Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Inhibition of the folic acid synthesis pathway.

Quantitative Data

The biological activity of Sulfadoxine against Plasmodium falciparum can be quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTarget OrganismAssayIC50Reference
SulfadoxinePlasmodium falciparum (non-resistant strains)In vitro growth inhibition~4 ng/mL[Folate synthesis inhibition assays]
SulfadoxinePlasmodium falciparum (resistant strains)In vitro growth inhibition>3,000 ng/mL[Folate synthesis inhibition assays]

Note: IC50 values can vary depending on the specific strain of the organism and the experimental conditions.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, not for its intrinsic biological activity, but for its critical role as a synthetic intermediate. Its application in the synthesis of the antimalarial drug Sulfadoxine highlights the importance of such building blocks in the development of effective therapeutics. The well-characterized mechanism of action of Sulfadoxine, involving the inhibition of the essential folic acid synthesis pathway in parasites, provides a clear example of how the structural features of this compound contribute to the biological function of the final drug product. For researchers in drug discovery, understanding the synthetic routes and the biological targets of compounds derived from this compound is crucial for the design and development of new and improved therapeutic agents. Further exploration of other derivatives of this versatile pyrimidine may lead to the discovery of novel compounds with a range of biological activities.

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine: From Chemical Intermediate to a Core Component of Sulfadoxine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the role and significance of 5,6-Dimethoxypyrimidin-4-amine. Extensive research indicates that this compound is not recognized for a direct mechanism of action as a standalone therapeutic agent. Instead, its primary importance in the pharmaceutical and medicinal chemistry landscape is as a key chemical intermediate in the synthesis of bioactive compounds, most notably the sulfonamide antibiotic, Sulfadoxine.

Therefore, this document will focus on the pivotal role of this compound as a precursor and detail the mechanism of action of its principal derivative, Sulfadoxine, a widely used antimalarial agent.

This compound: A Key Synthetic Building Block

This compound serves as a crucial starting material in the multi-step synthesis of Sulfadoxine. Its chemical structure provides the necessary pyrimidine scaffold which is later functionalized to yield the final drug product. The synthesis of Sulfadoxine from this intermediate is a well-established process in pharmaceutical manufacturing.

General Synthesis of Sulfadoxine

The synthesis of Sulfadoxine involves the reaction of this compound with a derivative of 4-aminobenzenesulfonyl chloride. A common method involves the reaction with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group to yield the final Sulfadoxine product.

Below is a generalized workflow for the synthesis of Sulfadoxine from this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 5_6_dimethoxy This compound condensation Condensation Reaction 5_6_dimethoxy->condensation acetylamino 4-Acetylaminobenzenesulfonyl Chloride acetylamino->condensation hydrolysis Hydrolysis condensation->hydrolysis Intermediate sulfadoxine Sulfadoxine hydrolysis->sulfadoxine

Caption: Generalized workflow for the synthesis of Sulfadoxine.

Mechanism of Action of Sulfadoxine

Sulfadoxine is a sulfonamide antibiotic that is particularly effective against the malaria parasite, Plasmodium falciparum. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in the parasite.[1][2][3]

The Folate Biosynthesis Pathway and DHPS Inhibition

Folic acid is a vital nutrient for the synthesis of DNA, RNA, and certain amino acids. While humans obtain folic acid from their diet, many microorganisms, including the malaria parasite, must synthesize it de novo.[1] This metabolic difference provides a therapeutic window for selective toxicity.

The folate synthesis pathway in Plasmodium involves the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS.[4][5] Sulfadoxine, due to its structural similarity to PABA, acts as a competitive inhibitor of DHPS.[6] By binding to the active site of the enzyme, it prevents the incorporation of PABA, thereby halting the production of dihydropteroate and, consequently, folic acid.[6][7] The depletion of folic acid precursors inhibits the parasite's ability to replicate its DNA and proliferate, leading to a bacteriostatic effect.[2][3]

Folate_Pathway_Inhibition cluster_pathway Folate Biosynthesis Pathway in Plasmodium cluster_inhibition Inhibition by Sulfadoxine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folic Acid Synthesis Dihydropteroate->Folate DNA_RNA DNA, RNA, and Amino Acid Synthesis Folate->DNA_RNA Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Competitively Inhibits

Caption: Mechanism of action of Sulfadoxine via inhibition of DHPS.

Quantitative Data on Sulfadoxine Activity

The inhibitory activity of Sulfadoxine against dihydropteroate synthase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

DrugEnzyme TargetOrganismInhibition Constant (Ki)Reference
SulfadoxineDihydropteroate Synthase (DHPS)Plasmodium falciparumVaries significantly by strain (up to 811-fold difference)[4]
SulfadoxineDihydropteroate Synthase (DHPS)Plasmodium vivaxHigher Ki values with increased mutations[8]

Note: The emergence of drug-resistant strains of malaria with mutations in the DHPS gene can significantly alter the Ki of Sulfadoxine, leading to reduced efficacy.[4][5]

Experimental Protocols

One-Pot Synthesis of Sulfadoxine

A representative one-pot synthesis method for Sulfadoxine is described in patent literature, which involves monitoring the reaction progress through High-Performance Liquid Chromatography (HPLC).[9][10]

Materials:

  • Sulfanilamide

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide

  • Benzene

  • 4,6-dichloro-5-methoxypyrimidine

Procedure:

  • Preparation of Sodium Salt: Sulfanilamide is dissolved in DMSO, and sodium hydroxide is added. The mixture is heated, followed by the addition of benzene for azeotropic dehydration.[9]

  • Condensation Reaction: 4,6-dichloro-5-methoxypyrimidine is added to the reaction mixture and heated. The reaction progress is monitored by HPLC to determine the consumption of the dichloropyrimidine starting material.[9][10]

  • Etherification Reaction: After the condensation is complete, the reaction mixture is further processed to yield Sulfadoxine.

This is a generalized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of Sulfadoxine on DHPS can be determined by measuring the incorporation of radiolabeled p-aminobenzoic acid ([¹⁴C]PABA) into dihydropteroate.[11]

Materials:

  • Partially purified DHPS enzyme from P. falciparum

  • [¹⁴C]p-aminobenzoic acid

  • 6-hydroxymethyldihydropterin pyrophosphate

  • Sulfadoxine (or other sulfa drugs)

  • Potassium phosphate buffer (pH 7.0)

  • Descending paper chromatography supplies

  • Liquid scintillation counter

Procedure:

  • The DHPS enzyme is incubated with varying concentrations of Sulfadoxine.

  • The enzymatic reaction is initiated by the addition of [¹⁴C]PABA and 6-hydroxymethyldihydropterin pyrophosphate.

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The product, [¹⁴C]dihydropteroate, is separated from the unreacted [¹⁴C]PABA using descending paper chromatography.[11]

  • The amount of incorporated radioactivity is quantified using a liquid scintillation counter.

  • The inhibition constants (Ki) are calculated from the reaction rates at different inhibitor concentrations.

Conclusion

While this compound does not have a direct therapeutic mechanism of action, it is an indispensable precursor in the synthesis of the antimalarial drug Sulfadoxine. The pyrimidine scaffold it provides is a common feature in many bioactive molecules. The therapeutic effect of Sulfadoxine is achieved through the competitive inhibition of dihydropteroate synthase in the folate biosynthesis pathway of the malaria parasite. Understanding the synthesis and the mechanism of action of the final bioactive compound is crucial for the development of new and more effective antimalarial agents, especially in the face of growing drug resistance.

References

Potential Therapeutic Targets of 5,6-Dimethoxypyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypyrimidin-4-amine is a key heterocyclic amine intermediate, primarily recognized for its integral role in the synthesis of the sulfonamide antibiotic, sulfadoxine. While direct therapeutic activity of this compound has not been extensively documented, its structural contribution to sulfadoxine provides a strong basis for inferring its potential therapeutic relevance, particularly in the context of antifolate activity. This technical guide elucidates the potential therapeutic targets of this compound, focusing on its role as a precursor and the broader therapeutic landscape of aminopyrimidine derivatives.

Introduction

This compound, a substituted pyrimidine, serves as a crucial building block in medicinal chemistry.[1] Its chemical structure is foundational to the synthesis of more complex bioactive molecules. The primary therapeutic indication derived from this molecule is in the field of infectious diseases, specifically malaria, through its incorporation into the drug sulfadoxine.[2][3] This guide will explore the inferred therapeutic targets based on this well-established connection and delve into the broader potential of the aminopyrimidine scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [4]
IUPAC Name This compound[4]
CAS Number 5018-45-1[4]
SMILES COC1=C(N=CN=C1OC)N[4]
InChIKey OBYHDGNNFIOYSU-UHFFFAOYSA-N[4]

Primary Inferred Therapeutic Target: Dihydropteroate Synthase (DHPS)

The most significant therapeutic target associated with this compound is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of various pathogens, including the malaria parasite Plasmodium falciparum.[3][5] This association is indirect and stems from the role of this compound as a precursor to sulfadoxine.

Mechanism of Action of Sulfadoxine

Sulfadoxine is a competitive inhibitor of DHPS.[5] The enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the synthesis of folic acid.[6] By mimicking PABA, sulfonamides like sulfadoxine bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolate and, consequently, tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of nucleotides and certain amino acids, which are essential for DNA synthesis and cell replication.[1][7]

Role of this compound in Sulfadoxine Synthesis

This compound provides the pyrimidine core of sulfadoxine. The synthesis typically involves the reaction of this compound with a derivative of sulfanilic acid, such as 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.[8]

Synthesis_of_Sulfadoxine cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Reactant1 This compound Reaction Condensation Reactant1->Reaction Reactant2 4-Acetylaminobenzenesulfonyl chloride Reactant2->Reaction Intermediate N-acetyl-sulfadoxine Reaction->Intermediate FinalStep Hydrolysis Intermediate->FinalStep Product Sulfadoxine FinalStep->Product Folate_Pathway_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Enzyme Inhibition Assays cluster_data Data Analysis cluster_sar Structure-Activity Relationship Synthesis Synthesize Derivatives of This compound DHPS_Assay DHPS Inhibition Assay Synthesis->DHPS_Assay DHFR_Assay DHFR Inhibition Assay Synthesis->DHFR_Assay IC50 Calculate IC50 values DHPS_Assay->IC50 DHFR_Assay->IC50 SAR Establish SAR IC50->SAR

References

The Emergence of a Key Building Block: A Technical Guide to 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxypyrimidin-4-amine, a critical intermediate in the synthesis of pharmaceuticals, most notably the antimalarial drug sulfadoxine. We delve into the historical context of its discovery, detail its synthesis, and explore its pivotal role in the development of antifolate therapies. This document outlines the mechanistic action of sulfadoxine, a key downstream product, and provides detailed experimental protocols for the synthesis of related compounds, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 5018-45-1, is a substituted pyrimidine that has garnered significant attention in the field of medicinal chemistry. While not a therapeutic agent itself, its unique chemical structure makes it an invaluable precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary claim to fame lies in its role as a key building block in the production of sulfadoxine, an ultra-long-lasting sulfonamide used in the treatment and prevention of malaria.[2] This guide will illuminate the discovery, synthesis, and biological significance of this important chemical entity.

Discovery and History

The history of this compound is intrinsically linked to the development of antifolate antimalarial drugs. The mid-20th century saw a surge in research to combat malaria, with a focus on interfering with the parasite's metabolic pathways. The combination of a sulfonamide with a diaminopyrimidine, like pyrimethamine, was found to be a highly effective strategy, leading to the development of the drug combination sulfadoxine/pyrimethamine (marketed as Fansidar).[3]

Synthetic Methodologies

The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity. Below are detailed experimental protocols for key steps in a common synthetic route.

General Synthesis of Sulfadoxine via 4-Amino-5,6-dimethoxypyrimidine

A common industrial preparation of sulfadoxine involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by hydrolysis. The synthesis of the crucial intermediate, 4-amino-5,6-dimethoxypyrimidine, can be achieved through various pathways. One notable method starts from the methyl ester of methoxyacetic acid.[4]

Experimental Protocol: Synthesis of 4-Amino-5,6-dimethoxypyrimidine (Illustrative)

This protocol is a composite representation based on established pyrimidine synthesis principles.

  • Step 1: Synthesis of Dimethyl Methoxymalonate. The methyl ester of methoxyacetic acid is reacted with dimethyloxalate in the presence of a base like sodium methoxide. The resulting intermediate undergoes pyrolysis to yield dimethyl methoxymalonate.[4]

  • Step 2: Formation of Methoxymalonic Acid Diamide. The dimethyl methoxymalonate is then treated with ammonia to form the diamide of methoxymalonic acid.[4]

  • Step 3: Cyclization to 4,6-Dioxy-5-methoxypyrimidine. The diamide is cyclized using formamide in the presence of a base such as sodium ethoxide to yield 4,6-dioxy-5-methoxypyrimidine.[4]

  • Step 4: Chlorination to 4,6-Dichloro-5-methoxypyrimidine. The dihydroxy pyrimidine is then chlorinated, for example using phosphorus oxychloride, to produce 4,6-dichloro-5-methoxypyrimidine.[4]

  • Step 5: Amination to 4-Amino-6-chloro-5-methoxypyrimidine. The dichloro derivative is selectively aminated by reaction with ammonia to give 4-amino-6-chloro-5-methoxypyrimidine.[4]

  • Step 6: Methoxylation to 4-Amino-5,6-dimethoxypyrimidine. Finally, the chloro group is replaced by a methoxy group by reacting the compound with sodium methoxide, yielding the target intermediate, this compound.[4]

A patented method for producing high-purity crystalline 4-amino-5,6-dimethoxypyrimidine involves the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol and a base, followed by a specific extraction and crystallization process using t-butyl methyl ether.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Methoxyacetic acid methyl ester Methoxyacetic acid methyl ester Dimethyl methoxymalonate Dimethyl methoxymalonate Methoxyacetic acid methyl ester->Dimethyl methoxymalonate 1. NaOMe 2. Pyrolysis Dimethyloxalate Dimethyloxalate Dimethyloxalate->Dimethyl methoxymalonate Methoxymalonic acid diamide Methoxymalonic acid diamide Dimethyl methoxymalonate->Methoxymalonic acid diamide NH3 4,6-Dioxy-5-methoxypyrimidine 4,6-Dioxy-5-methoxypyrimidine Methoxymalonic acid diamide->4,6-Dioxy-5-methoxypyrimidine Formamide, NaOEt 4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine 4,6-Dioxy-5-methoxypyrimidine->4,6-Dichloro-5-methoxypyrimidine POCl3 4-Amino-6-chloro-5-methoxypyrimidine 4-Amino-6-chloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine->4-Amino-6-chloro-5-methoxypyrimidine NH3 This compound This compound 4-Amino-6-chloro-5-methoxypyrimidine->this compound NaOMe

Caption: Synthetic pathway to this compound.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound is as a precursor to sulfadoxine. Sulfadoxine, in combination with pyrimethamine, is a potent antimalarial agent that targets the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.[2][3] This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.[1][5]

Sulfadoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[2] Pyrimethamine, a diaminopyrimidine, inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3] The synergistic action of these two drugs provides a powerful blockade of folate synthesis.[3]

Signaling Pathway: Inhibition of Folate Synthesis in P. falciparum

G cluster_parasite Plasmodium falciparum Folate Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfadoxine Sulfadoxine Sulfadoxine->PABA Pyrimethamine Pyrimethamine Pyrimethamine->Dihydrofolate Inhibition

Caption: Mechanism of action of sulfadoxine and pyrimethamine.

Quantitative Data

As this compound is an intermediate, quantitative data regarding its biological activity is not its primary characteristic. However, the efficacy of its downstream product, sulfadoxine, and other related diaminopyrimidines has been extensively studied. The following table summarizes key quantitative data for relevant compounds.

Compound/CombinationTargetOrganism/Cell LineActivity (IC₅₀/Kᵢ)Reference
SulfadoxineDihydropteroate Synthase (DHPS)Plasmodium falciparumVaries with mutations[6]
PyrimethamineDihydrofolate Reductase (DHFR)Plasmodium falciparum~0.5 nM (sensitive strains)[7]
Sulfadoxine/PyrimethamineFolate BiosynthesisPlasmodium falciparumSynergistic Inhibition[3]
WR99210 (DHFR inhibitor)Dihydrofolate Reductase (DHFR)P. falciparum0.1 nM[7]
WR99210 (DHFR inhibitor)Dihydrofolate Reductase (DHFR)Human Fibroblast HT10806300 nM[7]

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the development of life-saving medicines. Its synthesis was a critical step in the creation of sulfadoxine, a drug that has played a significant role in the global fight against malaria. Understanding the history, synthesis, and biological context of this molecule provides valuable insights for medicinal chemists and drug development professionals. The continued study of pyrimidine derivatives holds promise for the discovery of new therapeutic agents targeting a range of diseases. This guide serves as a foundational resource for researchers working in this vital area of pharmaceutical science.

References

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dimethoxypyrimidin-4-amine, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, chemical properties, and established roles in drug discovery, with a particular focus on its application in the development of antimalarial agents and its potential as a core structure for kinase inhibitors. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a privileged structure in medicinal chemistry.[2] Substituted pyrimidines exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the myriad of pyrimidine derivatives, this compound stands out as a crucial building block for certain therapeutic agents. Its most notable application is as a key component of the antimalarial drug Sulfadoxine.[3] This guide will delve into the synthesis, established medicinal applications, and the broader potential of the this compound core in drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.[4]

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
CAS Number 5018-45-1
IUPAC Name This compound
SMILES COC1=C(N)N=CN=C1OC
Solubility Soluble in polar solvents like water and alcohols.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available pyrimidine precursor. A plausible synthetic route involves the initial synthesis of a dichloropyrimidine derivative, followed by sequential nucleophilic substitution reactions to introduce the methoxy and amino groups.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the chlorination of 4,6-dihydroxypyrimidine, followed by selective methoxylation and subsequent amination.

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B  POCl₃ C 4-Chloro-6-methoxypyrimidine B->C  NaOMe, MeOH D 4-Amino-6-methoxypyrimidine C->D  NH₃ E This compound D->E  Further Functionalization (Hypothetical) Folate_Pathway cluster_pathway Folate Biosynthesis Pathway in Plasmodium PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Sulfadoxine Sulfadoxine Sulfadoxine->DHPS inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR inhibits Kinase_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_PI3K Cell Growth & Proliferation mTOR->Cell_Growth_PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth_MAPK Cell Proliferation & Differentiation ERK->Cell_Growth_MAPK Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits Inhibitor->Raf inhibits Inhibitor->MEK inhibits Inhibitor->ERK inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6-Dimethoxypyrimidin-4-amine from Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dimethoxypyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The primary synthetic route detailed herein involves the nucleophilic substitution of a chlorine atom on a pyrimidine precursor with a methoxy group. This method is efficient and adaptable for laboratory-scale synthesis. The protocols provided are based on established chemical principles and patent literature, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutic agents. The synthesis of this compound from readily available pyrimidine derivatives is a critical process for ensuring a consistent supply for research and manufacturing purposes.

The most direct and commonly employed strategy for the synthesis of this compound is the methoxylation of a corresponding chloropyrimidine derivative. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where a methoxide source, such as sodium methoxide, displaces a chlorine atom on the pyrimidine ring. The reaction is generally carried out in an alcohol solvent, which can also serve as the source of the methoxide in the presence of a suitable base.

This application note provides a detailed protocol for the synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine.

Synthesis Pathway

The synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine is a single-step process involving a nucleophilic aromatic substitution reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 4-amino-6-chloro- 5-methoxypyrimidine Reaction Reaction Reactant1->Reaction Nucleophilic Aromatic Substitution Reactant2 Sodium Methoxide (in Methanol) Reactant2->Reaction Product This compound Reaction->Product Formation of C-O bond

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-amino-6-chloro-5-methoxypyrimidine[1]
Reagent Sodium methoxide in methanolGeneral knowledge
Reaction Temperature 20-100 °C[1]
Typical Yield > 90%Estimated
Purity (after workup) > 95%Estimated
Molecular Weight 155.15 g/mol [2][3]
Molecular Formula C₆H₉N₃O₂[2][3]

Experimental Protocol

This protocol details the synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine.

Materials and Reagents
  • 4-amino-6-chloro-5-methoxypyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • tert-Butyl methyl ether (MTBE)

  • Water (deionized)

  • Sodium chloride (for brine)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup B 2. Addition of Reagents A->B Charge flask with starting material and solvent C 3. Reaction B->C Add sodium methoxide D 4. Solvent Exchange C->D Heat to reflux E 5. Extraction D->E Add water and remove methanol F 6. Drying and Concentration E->F Extract with MTBE G 7. Crystallization F->G Dry organic layer and evaporate H 8. Isolation and Drying G->H Recrystallize from MTBE I Product: this compound H->I Filter and dry the crystals

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-6-chloro-5-methoxypyrimidine (1.0 eq).

    • Add anhydrous methanol to the flask to dissolve the starting material. A typical concentration would be around 0.1-0.5 M.

  • Addition of Reagents:

    • Slowly add a solution of sodium methoxide in methanol (1.1-1.5 eq) to the stirred solution of the starting material at room temperature. Alternatively, solid sodium methoxide can be added portion-wise. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 2-6 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Solvent Exchange:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture.

    • Remove the methanol under reduced pressure using a rotary evaporator. This step is crucial for the subsequent extraction[1].

  • Extraction:

    • Transfer the resulting aqueous solution to a separatory funnel.

    • Extract the aqueous layer with tert-butyl methyl ether (MTBE) (3 x volume of the aqueous layer)[1].

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot MTBE.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Crystals of this compound should form.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold MTBE.

    • Dry the crystals under vacuum to a constant weight to afford pure this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • tert-Butyl methyl ether is flammable.

Characterization

The final product can be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline product.

  • HPLC: To determine the purity of the final compound.

This detailed protocol provides a robust method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. By following these guidelines, researchers can reliably produce this valuable compound in a laboratory setting.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Amino-5,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-5,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block for the development of novel compounds. This document provides a detailed protocol for the laboratory-scale synthesis of high-purity, crystalline 4-Amino-5,6-dimethoxypyrimidine. The described method is based on the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol in the presence of a base, followed by a specific extraction and crystallization procedure to ensure high purity of the final product.

Data Presentation

ParameterValueReference
Starting Material4-amino-6-chloro-5-methoxypyrimidine[1]
Product4-Amino-5,6-dimethoxypyrimidine[1]
Molecular FormulaC₆H₉N₃O₂[2]
Molecular Weight155.15 g/mol [2]
Reaction Temperature20 to 100 °C[1]
SolventMethanol, Water[1]
Extraction Solventtert-Butyl methyl ether[1]
Crystallization Solventtert-Butyl methyl ether[1]

Experimental Protocol

This protocol details the synthesis of 4-Amino-5,6-dimethoxypyrimidine from 4-amino-6-chloro-5-methoxypyrimidine.

Materials and Reagents:

  • 4-amino-6-chloro-5-methoxypyrimidine

  • Methanol (anhydrous)

  • A suitable base (e.g., Sodium methoxide, Potassium carbonate)

  • tert-Butyl methyl ether (MTBE)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical equipment for product characterization (e.g., NMR, melting point apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-chloro-5-methoxypyrimidine in anhydrous methanol.

  • Addition of Base: To the stirred solution, add a suitable base. The reaction is then heated to a temperature in the range of 20 to 100 °C.[1] The progress of the reaction should be monitored by a suitable technique (e.g., TLC).

  • Solvent Exchange: Upon completion of the reaction, the methanolic solvent is either completely or partially replaced with water.[1] This can be achieved by distillation of methanol, followed by the addition of water.

  • Extraction: The resulting aqueous or aqueous-methanolic solution is then extracted with tert-butyl methyl ether (MTBE) to isolate the product.[1] The extraction should be performed multiple times to ensure complete recovery of the product.

  • Drying and Concentration: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product is then crystallized from tert-butyl methyl ether to yield high-purity, crystalline 4-Amino-5,6-dimethoxypyrimidine.[1]

  • Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of cold MTBE, and dried under vacuum.

  • Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Mandatory Visualization

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-amino-6-chloro-5-methoxypyrimidine in Methanol add_base Add Base & Heat (20-100°C) start->add_base 1 reaction_complete Reaction Completion (Monitored by TLC) add_base->reaction_complete 2 solvent_exchange Solvent Exchange: Methanol to Water reaction_complete->solvent_exchange 3 extraction Extract with tert-Butyl methyl ether solvent_exchange->extraction 4 crystallization Crystallize from tert-Butyl methyl ether extraction->crystallization 5 final_product Final Product: 4-Amino-5,6-dimethoxypyrimidine crystallization->final_product 6

Caption: Workflow for the synthesis of 4-Amino-5,6-dimethoxypyrimidine.

References

Application Notes and Protocols for the Synthesis of Sulfadoxine Using 5,6-Dimethoxypyrimidin-4-amine as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine is a long-acting sulfonamide drug primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1] It functions by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of the malaria parasite.[1][2] This inhibition halts DNA synthesis and replication, leading to the parasite's death.[2] The synthesis of Sulfadoxine can be achieved through various routes, with a key method involving the condensation of a sulfanilamide derivative with a substituted pyrimidine. This document provides detailed application notes and a representative protocol for the synthesis of Sulfadoxine using 5,6-Dimethoxypyrimidin-4-amine as a key precursor.

Synthesis Overview

The synthesis of Sulfadoxine from this compound is typically a two-step process:

  • Condensation: Reaction of this compound with p-acetylaminobenzenesulfonyl chloride to form N-acetylsulfadoxine. The acetyl group serves as a protecting group for the amino functionality on the benzene ring.

  • Hydrolysis (Deacetylation): Removal of the acetyl protecting group from N-acetylsulfadoxine to yield the final product, Sulfadoxine.

A "one-pot" synthesis approach has also been described in patent literature, where sulfanilamide is reacted with a di-substituted pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, to produce an intermediate that is subsequently converted to Sulfadoxine.[1][3]

Quantitative Data Summary

The following table summarizes representative yields for different stages and routes of Sulfadoxine synthesis as described in the literature. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

Step/RouteStarting MaterialsProductReported Yield (%)Reference
Condensation Sulfanilamide sodium, 4,6-dichloro-5-methoxypyrimidineSulfadoxine intermediate condensate85.3CN104557735A[4]
Cyclization Solid sodium methylate, formamide, methyl ethyl methoxymalonate5-methoxy-4,6-dihydroxypyrimidine disodium84.85CN102617488A[5]
Overall Yield Methoxyacetic acid methyl ester, diethyl oxalate, etc.Sulfadoxine42.58CN105153044A[1]
Overall Yield 4,6-dichloro-5-methoxypyrimidine, sulfanilamide sodiumSulfadoxine68.05CN105153044A[1]

Experimental Protocols

The following are representative experimental protocols derived from the available literature. These should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Two-Step Synthesis of Sulfadoxine

Step 1: Synthesis of N-acetylsulfadoxine (Condensation)

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable dry solvent such as pyridine or a mixture of dimethylformamide (DMF) and a non-polar solvent.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add an equimolar amount of p-acetylaminobenzenesulfonyl chloride to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 80-90°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture and pour it into cold water. The N-acetylsulfadoxine product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of Sulfadoxine (Hydrolysis)

  • Reaction Setup: Suspend the crude N-acetylsulfadoxine in an aqueous solution of a base, such as sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux for a period sufficient to remove the acetyl group. Monitor the reaction by TLC.

  • Neutralization and Precipitation: After completion, cool the reaction mixture and carefully neutralize it with an acid, such as hydrochloric acid or acetic acid, to a pH of approximately 5-6.[6] Sulfadoxine will precipitate out of the solution.

  • Purification: Collect the crude Sulfadoxine by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a high-purity product.[6]

Protocol 2: Representative One-Pot Synthesis of Sulfadoxine Intermediate

This protocol is based on the reaction of sulfanilamide sodium with 4,6-dichloro-5-methoxypyrimidine as described in patent literature.[4]

  • Preparation of Sulfanilamide Sodium: In a suitable reactor, prepare the sodium salt of sulfanilamide by reacting sulfanilamide with sodium hydroxide in a solvent and removing the water formed.[1]

  • Condensation Reaction:

    • To a reaction flask, add dimethylformamide (DMF).

    • Under stirring, add sulfanilamide sodium and 4,6-dichloro-5-methoxypyrimidine.

    • Heat the reaction mixture to 88-90°C for approximately 3 hours.[4]

  • Workup and Isolation:

    • After the reaction, recover the DMF under reduced pressure.

    • Add hot water (around 90°C) to dissolve the residue.

    • Adjust the pH to 7.0-8.0 with dilute hydrochloric acid to precipitate unreacted sulfanilamide, which can be recovered by filtration.

    • Adjust the filtrate pH to 3.8-4.1 with 5% dilute hydrochloric acid to precipitate the Sulfadoxine intermediate condensate.[4]

    • Filter the precipitate and dry to obtain the intermediate product. This intermediate would then undergo a methoxylation step to yield Sulfadoxine.

Visualizations

Sulfadoxine Synthesis Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A This compound C N-acetylsulfadoxine A->C Pyridine or DMF B p-acetylaminobenzenesulfonyl chloride B->C Pyridine or DMF D N-acetylsulfadoxine E Sulfadoxine D->E Aqueous NaOH, then acidic workup G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA DNA Synthesis & Replication Folic_Acid->DNA Parasite_Death Parasite Death Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Competitive Inhibition

References

Application Notes and Protocols: 5,6-Dimethoxypyrimidin-4-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,6-dimethoxypyrimidin-4-amine as a scaffold in the synthesis of potent and selective kinase inhibitors. The following sections detail the rationale for its use, present a generalized synthetic protocol, summarize biological activity data of structurally related compounds, and visualize the key signaling pathways targeted by these inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this heterocyclic motif. The this compound scaffold offers several advantageous features for the synthesis of kinase inhibitors:

  • Hydrogen Bonding: The 4-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

  • Structural Rigidity and Planarity: The pyrimidine ring provides a rigid and planar core, which can be beneficial for achieving high binding affinity.

  • Substitution Points: The methoxy groups at the 5 and 6 positions can be retained to modulate solubility and electronic properties or potentially be replaced to explore structure-activity relationships (SAR). The amino group also provides a handle for further functionalization.

  • Proven Scaffold: The broader 2,4-diaminopyrimidine and anilinopyrimidine scaffolds have been successfully utilized in the development of inhibitors for a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK).

Experimental Protocols

This protocol is based on the common synthetic strategy of nucleophilic aromatic substitution (SNAr) on a pyrimidine core.

General Synthesis of a 2-Anilino-5,6-dimethoxypyrimidin-4-amine Derivative

Objective: To synthesize a potential kinase inhibitor by coupling this compound with a substituted 2-chloropyrimidine derivative.

Materials:

  • This compound

  • A suitable 2-chloro-4-anilinopyrimidine derivative (the aniline moiety would be chosen based on the target kinase)

  • Anhydrous solvent (e.g., isopropanol, n-butanol, or DMF)

  • Acid catalyst (e.g., concentrated HCl or p-toluenesulfonic acid)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the selected 2-chloro-4-anilinopyrimidine derivative (1.1 eq) in the chosen anhydrous solvent (e.g., isopropanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 2-(substituted anilino)-5,6-dimethoxypyrimidin-4-amine derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the inhibitory activities (IC50 values) of various pyrimidine-based kinase inhibitors targeting EGFR, VEGFR, and ALK. While these compounds are not directly synthesized from this compound, they represent structurally related scaffolds and provide a benchmark for the potential potency of inhibitors derived from this starting material.

Compound ClassTarget KinaseIC50 (nM)Reference
DianilinopyrimidinesEGFR560[1]
4-Aminopyrimidine-5-carboxaldehyde oximesVEGFR-2-
2,4-Diaminopyrimidine DerivativesALK-
4,6-Diaryl PyrimidinesEGFR/VEGFR-222 - 86 (GI50)
1,6-Dihydropyrimidin-2-thiol DerivativesVEGFR-2198.7
Nicotinamide-based DerivativesVEGFR-260.83

Signaling Pathway Diagrams

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating their mechanism of action. Below are diagrams of the EGFR, VEGFR, and ALK signaling pathways generated using the DOT language.

EGFR Signaling Pathway

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Key pathways in VEGFR signaling.

ALK Signaling Pathway

ALK_Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK ALK ALK_Fusion->ALK JAK JAK ALK->JAK Ras Ras ALK->Ras PI3K PI3K ALK->PI3K STAT3 STAT3 JAK->STAT3 Cell_Survival Cell Survival, Proliferation, Transformation STAT3->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Caption: ALK fusion protein signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Coupling Reaction (e.g., SNAr) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Enzyme_Assay->Cell_Assay SAR_Analysis SAR Analysis & Optimization Cell_Assay->SAR_Analysis SAR_Analysis->Reaction Iterative Design

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the proven success of the broader aminopyrimidine scaffold, make it an attractive candidate for lead generation and optimization in drug discovery programs targeting kinases such as EGFR, VEGFR, and ALK. The provided generalized protocol and workflow, along with the summarized biological data and pathway diagrams, offer a solid foundation for researchers to explore the potential of this promising chemical entity. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 5,6-Dimethoxypyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxypyrimidin-4-amine is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural features, including the electron-rich pyrimidine ring and the strategically positioned amino and methoxy groups, offer multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries for drug discovery.

Derivatives of this scaffold have shown promise in a range of therapeutic areas, most notably as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The amenability of the 4-amino group to established cross-coupling methodologies, such as the Buchwald-Hartwig amination, allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the derivatization of this compound, with a focus on synthetic protocols for N-arylation and the biological evaluation of the resulting derivatives as kinase inhibitors.

Chemical Derivatization Strategies

The primary point of derivatization for this compound is the exocyclic amino group. This nucleophilic center is readily functionalized through various modern cross-coupling reactions to introduce a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, specifically for the synthesis of N-aryl amines from aryl halides and amines. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a broad range of functional groups, making it ideal for the derivatization of this compound with diverse aryl and heteroaryl moieties.

General Reaction Scheme:

Figure 1: General workflow for N-arylation.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a representative example for the synthesis of N-aryl-5,6-dimethoxypyrimidin-4-amine derivatives.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 eq.), the corresponding aryl bromide or iodide (1.2 eq.), cesium carbonate (2.0 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.) to the vial under a stream of inert gas.

  • Add anhydrous 1,4-dioxane to the vial via syringe.

  • Seal the vial and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5,6-dimethoxypyrimidin-4-amine derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a central role in cell signaling and are attractive targets for cancer therapy.

Kinase Inhibitory Activity

A series of N-aryl-5,6-dimethoxypyrimidin-4-amine derivatives have been synthesized and evaluated for their inhibitory activity against a panel of protein kinases. The data reveals that substitutions on the aniline ring significantly influence the potency and selectivity of these compounds.

Table 1: Kinase Inhibitory Activity of N-Aryl-5,6-dimethoxypyrimidin-4-amine Derivatives

Compound IDR (Substitution on Aniline Ring)CDK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)PIM1 IC₅₀ (µM)
1 H>10>10>10
2 3-Cl0.851.22.5
3 4-Cl1.52.84.1
4 3-CF₃0.520.981.8
5 4-CF₃1.12.13.6
6 3-OCH₃2.34.56.7
7 4-OCH₃3.15.88.2

Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Summary:

  • Aniline Substitution: Unsubstituted anilines (Compound 1 ) generally exhibit weak activity. The introduction of substituents on the aniline ring is crucial for kinase inhibitory activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF₃), at the meta or para position of the aniline ring tends to enhance the inhibitory potency against CDK2, GSK3β, and PIM1 kinases (Compounds 2-5 ).

  • Positional Isomers: For both chloro and trifluoromethyl substituents, the meta-substituted isomers (Compounds 2 and 4 ) display slightly better activity compared to their para-substituted counterparts (Compounds 3 and 5 ).

  • Electron-Donating Groups: Electron-donating groups, such as methoxy (OCH₃), appear to be less favorable for activity, resulting in higher IC₅₀ values (Compounds 6 and 7 ).

Signaling Pathway and Mechanism of Action

The primary mechanism of action for many of the biologically active N-aryl-5,6-dimethoxypyrimidin-4-amine derivatives is the inhibition of protein kinases. These enzymes are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.

Figure 2: Inhibition of a kinase signaling pathway.

By binding to the ATP-binding pocket of specific kinases, these compounds competitively inhibit the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell cycle progression, induction of apoptosis, and ultimately, the suppression of tumor growth. The selectivity profile of these inhibitors against different kinases is a critical aspect of their development as therapeutic agents, as it can influence both their efficacy and their potential side effects. Further studies are necessary to elucidate the precise binding modes of these compounds within the kinase active site and to identify the full spectrum of their cellular targets.

Conclusion

This compound represents a valuable and readily modifiable scaffold for the discovery of novel drug candidates. The straightforward derivatization of its 4-amino group through robust synthetic methods like the Buchwald-Hartwig amination allows for the rapid generation of compound libraries with diverse biological activities. The initial findings highlighting the kinase inhibitory potential of N-aryl derivatives underscore the promise of this chemical class. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the underlying mechanisms of action will be crucial for advancing these compounds towards clinical development.

Application Notes and Protocols for the Quantification of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantification of 5,6-Dimethoxypyrimidin-4-amine. Given that this compound is a known impurity and a synthetic precursor to the drug Sulfadoxine, validated analytical methods for Sulfadoxine can be adapted for its quantification.[1][2] This application note outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, leveraging established protocols for Sulfadoxine.

Introduction to this compound

This compound (CAS No: 5018-45-1) is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-malarial drug Sulfadoxine.[1][2] As a potential impurity in the final drug product, its quantification is crucial for quality control and regulatory compliance in pharmaceutical manufacturing. The pyrimidine scaffold is a fundamental component in a wide array of therapeutic agents, highlighting the importance of robust analytical methods for such derivatives.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the quantification of trace-level impurities in complex matrices such as plasma or pharmaceutical formulations.[3] The following proposed method is adapted from validated LC-MS/MS methods for Sulfadoxine.[4][5][6][7]

Instrumentation and Reagents
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for good chromatographic separation.[4][7]

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium acetate, and high-purity water.

  • Reference Standard: A certified reference standard of this compound.

Data Presentation: Performance Characteristics of Related Analytical Methods

The following table summarizes the performance of validated LC-MS/MS and HPLC methods for Sulfadoxine, which can be used as a benchmark for the expected performance of the proposed method for this compound.

ParameterLC-MS/MS Method 1 (in human plasma)[4][7]LC-MS/MS Method 2 (in human plasma)[5]HPLC Method (in tablets)[8]
Linearity Range 1 - 200 µg/mL23.34 - 2334 ng/mLNot explicitly stated, but linearity was confirmed with r=0.999
Limit of Detection (LOD) Not specified11.58 ng/mL (as LLOQ)Not specified
Limit of Quantification (LOQ) 1 µg/mL23.34 ng/mLNot specified
Accuracy (% Recovery) 94.3 ± 3.2%Not specifiedNot specified
Precision (%RSD) Not specified< 15%Not specified
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid (gradient)20mM Ammonium Acetate and Methanol with 0.5% Acetic Acid (gradient)Acetonitrile and 20mM Sodium Acetate Buffer pH 6.0 (80:20 v/v)
Column ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)Phenomenex C18 (250 mm x 4.6 mm, 5 µm)Zorbax Eclipse plus C18 (100 mm x 4.6 mm, 3.5 µm)
Detection ESI+ MRMESI+/-UV at 224 nm

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in a Pharmaceutical Formulation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any excipients.

    • Dilute the supernatant as needed to fall within the linear range of the assay.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[4][7]

      • Mobile Phase A: Water with 0.1% Formic Acid.[4][7]

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4][7]

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Multiple Reaction Monitoring (MRM):

        • The precursor ion will be the protonated molecule [M+H]+. For this compound (M.W. 155.15), this would be m/z 156.1.

        • Product ions would need to be determined by infusing the standard and performing a product ion scan. Likely fragments would result from the loss of methyl groups or parts of the pyrimidine ring.

      • Optimize cone voltage and collision energy for the specific instrument to maximize the signal.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Use a linear regression model to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Stock Solution Working_Standards Serial Dilution for Calibration Curve Standard->Working_Standards Injection Inject into HPLC/UHPLC Working_Standards->Injection Sample Weigh and Dissolve Pharmaceutical Sample Sample_Prep Dilution and Filtration Sample->Sample_Prep Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_synthesis Pharmaceutical Synthesis and Impurity Relationship Precursor This compound (Starting Material / Impurity) Reaction Chemical Synthesis (e.g., Sulfonamide Coupling) Precursor->Reaction Utilized in API Sulfadoxine (Active Pharmaceutical Ingredient) Precursor->API Can be an impurity in Reaction->API Produces Formulation Final Drug Product API->Formulation

Caption: Relationship of this compound to Sulfadoxine.

References

Application Notes and Protocols for 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 5,6-Dimethoxypyrimidin-4-amine. The information is compiled from available safety data for the compound and its close structural isomers and is intended to provide a comprehensive resource for laboratory personnel.

Chemical and Physical Properties

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, the properties of its isomers and related compounds provide valuable insights.

PropertyValueSource
Chemical Formula C₆H₉N₃O₂PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
Molecular Weight 155.15 g/mol PubChem[1][2]
Appearance White to off-white crystalline solid (inferred)CymitQuimica[3]
Melting Point Data not available for 5,6-isomer. Isomers: 94-96 °C (2-amino-4,6-dimethoxy) and 149-152 °C (4-amino-2,6-dimethoxy)Sigma-Aldrich,[4] ChemicalBook
Solubility Reported to be soluble in polar solvents such as water and alcohols. A related compound, sulfadoxine, is soluble in dilute acid or lye, slightly soluble in acetone and ethanol, and almost insoluble in water.CymitQuimica,[3] ChemBK[5]

Safety and Handling

While this compound is not classified under the Globally Harmonized System (GHS), its structural similarity to other aminopyrimidines warrants careful handling. The following precautions are based on data for related compounds and represent best practices for laboratory safety.

Hazard Identification: Based on data for isomers, this compound should be considered as potentially:

  • Irritating to the skin and eyes.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

First Aid Measures:

ExposureFirst Aid
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C). A related compound, sulfadoxine, is stored at room temperature.[5]
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Avoid strong oxidizing agents.
Atmosphere For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (MW: 155.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 155.15 g/mol = 0.015515 g (15.5 mg)

  • Weigh the compound: Accurately weigh approximately 15.5 mg of this compound using an analytical balance.

  • Dissolve in DMSO: Transfer the weighed compound to a 10 mL volumetric flask. Add a small amount of DMSO (e.g., 5-7 mL) to dissolve the solid.

  • Vortex to dissolve: Gently vortex the solution until the solid is completely dissolved.

  • Bring to final volume: Carefully add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Signaling Pathway Involvement

Aminopyrimidine derivatives are widely recognized for their potential to act as kinase inhibitors.[6] These compounds can compete with ATP for the binding site on the kinase, thereby inhibiting its activity and downstream signaling. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 RAS RAS P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its potential inhibition.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for handling and preparing solutions of this compound, along with a decision-making process for appropriate PPE selection.

Handling_Workflow Start Receive Compound Store Store in Cool, Dry, Well-Ventilated Area Start->Store Prep Prepare for Use Store->Prep Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Dispose Dispose of Waste According to Regulations Use->Dispose

Caption: General handling workflow for the compound.

PPE_Decision_Tree Start Handling Solid Compound? Yes Yes Start->Yes No No (Solution) Start->No Respirator Wear Respirator Yes->Respirator StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Gloves No->StandardPPE Respirator->StandardPPE

Caption: Decision tree for selecting appropriate PPE.

References

Application Notes and Protocols for the Experimental Use of 5,6-Dimethoxypyrimidin-4-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data specifically for the use of 5,6-Dimethoxypyrimidin-4-amine in cell culture is limited. The following application notes and protocols are based on the known biological activities of structurally similar aminopyrimidine derivatives, which are widely investigated as kinase inhibitors for potential therapeutic applications. These protocols are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound belongs to the aminopyrimidine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry and drug development due to the ability of many of its derivatives to act as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][3] Aminopyrimidine scaffolds have been successfully utilized in the development of FDA-approved kinase inhibitors.[2]

Derivatives of aminopyrimidines have shown activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, and have demonstrated anti-proliferative effects in various cancer cell lines.[4][5][6] Some aminopyrimidine compounds have also been investigated for their anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide.[7]

Given the structural features of this compound, it is hypothesized that this compound may exhibit similar biological activities. The following sections provide detailed protocols for investigating the potential anti-proliferative and kinase-inhibiting effects of this compound in a cell culture setting.

Potential Applications in Cell Culture Research

  • Screening for Anti-proliferative Activity: Assessing the effect of this compound on the viability and proliferation of cancer cell lines.

  • Kinase Inhibition Assays: Determining the inhibitory activity of the compound against specific kinases in either cell-free or cell-based assays.

  • Analysis of Cellular Signaling Pathways: Investigating the effect of the compound on downstream signaling events of targeted kinases.

Data Presentation

Table 1: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
PC3Prostate Cancer12.5
HCT116Colon Cancer35.1

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Table 2: Hypothetical Kinase Inhibition Profile of this compound
KinaseIC50 (nM)
EGFR85
Aurora Kinase A120
VEGFR2350
SRC>1000

IC50 values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50% in a cell-free assay.

Experimental Protocols

Protocol 1: Determination of Anti-proliferative Activity using MTT Assay

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Aurora Kinase A)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the kinase assay buffer.

  • Assay Reaction:

    • To the wells of a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Cellular Proliferation Pathway cluster_1 Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycleProgression Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycleProgression Inhibitor This compound Inhibitor->Receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals in DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze

Caption: Workflow for determining anti-proliferative activity using MTT assay.

References

Application Notes and Protocols for In Vitro Assays Involving 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available scientific literature lacks specific data regarding the biological activity and in vitro assays for 5,6-Dimethoxypyrimidin-4-amine. This compound is primarily available as a chemical intermediate and a reference standard for impurities in pharmaceutical products, such as Sulfadoxine.

The following application notes and protocols are provided as a general framework for researchers and scientists to initiate an investigation into the potential biological effects of this compound. The proposed assays are standard methods used in drug discovery and development to determine the cytotoxic and mechanistic properties of novel chemical entities.

General Application Notes

This compound belongs to the aminopyrimidine class of heterocyclic compounds. Various substituted pyrimidines have demonstrated a wide range of biological activities, including but not limited to, enzyme inhibition, receptor binding, and modulation of cellular signaling pathways. Given the structural similarity to other biologically active pyrimidines, initial in vitro screening of this compound could focus on cytotoxicity, anti-proliferative effects, and potential kinase inhibition.

Initial Screening Strategy:

  • Cytotoxicity Profiling: Assess the compound's effect on cell viability across a panel of cancer cell lines and a non-cancerous cell line to determine its general toxicity and potential for selective anti-cancer activity.

  • Target-Based Screening: If there is a rational basis for a specific target (e.g., structural similarity to known kinase inhibitors), a direct enzyme inhibition assay can be performed.

  • Phenotypic Screening: Evaluate the effect of the compound on cellular phenotypes, such as apoptosis, cell cycle progression, or morphological changes.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve end End plot_curve->end Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis start Start prepare_reagents Prepare kinase, substrate, ATP, and compound dilutions start->prepare_reagents mix_reagents Combine kinase, substrate, and compound prepare_reagents->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubate_rt Incubate at room temperature initiate_reaction->incubate_rt stop_reaction Stop reaction and add detection reagent incubate_rt->stop_reaction read_signal Read signal (e.g., luminescence, fluorescence) stop_reaction->read_signal calculate_inhibition Calculate % inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dimethoxypyrimidin-4-amine.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly when following a synthetic route involving the methoxylation of a chlorinated pyrimidine precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents.1. Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS. A known process involves reacting at temperatures between 20 to 100 °C.[1] 2. Base Selection: Ensure the appropriate base is used and in the correct stoichiometry. The choice of base can be critical in such nucleophilic aromatic substitution reactions. 3. Reagent Quality: Verify the purity and dryness of the methanol and the base. Use fresh, anhydrous solvents.
Presence of Impurities 1. Incomplete reaction leaving starting material. 2. Formation of side-products. 3. Insufficient purification.1. Reaction Monitoring: Monitor the reaction to ensure full conversion of the starting material, 4-amino-6-chloro-5-methoxypyrimidine. 2. Side Reactions: The formation of regioisomers or products from undesired nucleophilic attack can be minimized by controlling the reaction temperature. 3. Purification: A suggested purification method involves solvent replacement with water, extraction with t-butyl methyl ether, and subsequent crystallization from t-butyl methyl ether to obtain high-purity product.[1]
Difficulty with Product Isolation/Crystallization 1. Product is too soluble in the crystallization solvent. 2. Presence of impurities inhibiting crystallization.1. Solvent System: If using t-butyl methyl ether for crystallization as suggested in a patented process, ensure the crude product is sufficiently pure.[1] Consider using a co-solvent system or trying alternative non-polar solvents. 2. Purification Prior to Crystallization: Perform an aqueous workup and extraction to remove salts and other polar impurities before attempting crystallization. The patent suggests replacing the methanolic solvent with water and extracting with t-butyl methyl ether.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor is 4-amino-6-chloro-5-methoxypyrimidine. The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group is replaced by a methoxy group.[1]

Q2: What reaction conditions are recommended for the methoxylation step?

The reaction is typically carried out by reacting 4-amino-6-chloro-5-methoxypyrimidine with methanol in the presence of a base. The temperature for this reaction can range from 20 to 100 °C.[1]

Q3: How can I purify the final product to achieve high purity?

A patented method for obtaining high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine involves the following steps:

  • After the reaction, the methanolic solvent is partially or completely replaced with water.

  • The aqueous or aqueous-methanolic solution is then extracted with t-butyl methyl ether.

  • The final product is crystallized from the t-butyl methyl ether extract.[1]

Q4: Are there alternative synthetic strategies for substituted pyrimidines?

Yes, other methods for synthesizing substituted pyrimidines include palladium-mediated cross-coupling reactions and reactions involving a three-component transformation with α-cyanoketones, carboxaldehydes, and guanidines.[2][3] The choice of method depends on the desired substitution pattern and available starting materials.

Experimental Protocols

Synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine[1]

Materials:

  • 4-amino-6-chloro-5-methoxypyrimidine

  • Methanol (anhydrous)

  • Suitable Base (e.g., Sodium methoxide)

  • t-Butyl methyl ether

  • Water (deionized)

Procedure:

  • In a reaction vessel, dissolve 4-amino-6-chloro-5-methoxypyrimidine in methanol.

  • Add the base to the solution.

  • Heat the reaction mixture to a temperature between 20 and 100 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, remove the methanol by distillation, replacing it with water.

  • Extract the aqueous solution with t-butyl methyl ether.

  • Collect the organic layers and concentrate them under reduced pressure to induce crystallization.

  • Filter the crystalline product and dry it under vacuum.

Visualizations

Below are diagrams illustrating the synthesis pathway and the experimental workflow.

Synthesis_Pathway 4-amino-6-chloro-5-methoxypyrimidine 4-amino-6-chloro-5-methoxypyrimidine This compound This compound 4-amino-6-chloro-5-methoxypyrimidine->this compound + Methanol, Base (20-100 °C) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Reactant Add_Reagents Add Methanol & Base Start->Add_Reagents Heat_React Heat (20-100 °C) Add_Reagents->Heat_React Monitor Monitor Progress Heat_React->Monitor Solvent_Swap Replace Methanol with Water Monitor->Solvent_Swap Reaction Complete Extraction Extract with t-Butyl Methyl Ether Solvent_Swap->Extraction Crystallization Crystallize from Extract Extraction->Crystallization Isolate_Product Filter & Dry Crystallization->Isolate_Product

References

Technical Support Center: Purification of 4-Amino-5,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-5,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-Amino-5,6-dimethoxypyrimidine?

A1: Common impurities often originate from unreacted starting materials, byproducts of the synthesis, or degradation of the final product. Key potential impurities include:

  • 4-Amino-6-chloro-5-methoxypyrimidine: The starting material for one common synthesis route. Its presence indicates an incomplete reaction.

  • Side-reaction products: Depending on the synthetic route, various related pyrimidine derivatives may be formed.

  • Residual base: Inorganic bases like sodium hydroxide used in the synthesis may remain if not properly removed during workup.

  • Solvent adducts: The product may crystallize with solvent molecules.

Q2: My purified 4-Amino-5,6-dimethoxypyrimidine has a low melting point. What could be the cause?

A2: A low or broad melting point range is a primary indicator of impurity. The presence of residual solvents or co-crystallized starting materials can significantly depress the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended. A highly pure, crystalline 4-amino-5,6-dimethoxypyrimidine should have a melting point above 90 °C, ideally in the range of 90-93 °C.

Q3: What are the recommended analytical techniques to assess the purity of 4-Amino-5,6-dimethoxypyrimidine?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of 4-Amino-5,6-dimethoxypyrimidine. These techniques can separate the target compound from its impurities, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and detection of impurities.

Q4: Can I use column chromatography for the purification of 4-Amino-5,6-dimethoxypyrimidine?

A4: Yes, column chromatography can be an effective method for removing impurities that are difficult to separate by crystallization. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific impurities present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-Amino-5,6-dimethoxypyrimidine.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete extraction of the product. Ensure the pH of the aqueous solution is sufficiently basic (e.g., pH 14) before extraction with an organic solvent like t-butyl methyl ether. Perform multiple extractions to maximize recovery.
Product loss during recrystallization. Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to promote the formation of larger crystals, which are easier to filter.
Precipitation of product during workup. If the product precipitates prematurely from the aqueous/methanolic solution after the reaction, ensure it is fully redissolved by adjusting the solvent composition or temperature before extraction.
Problem 2: Poor Crystal Quality or No Crystallization
Possible Cause Troubleshooting Step
Supersaturation is not achieved. Concentrate the solution by evaporating a portion of the solvent before cooling.
Presence of impurities inhibiting crystallization. Try to purify the crude product by a preliminary method like a solvent wash or passing it through a short plug of silica gel before attempting recrystallization.
Incorrect solvent system. Experiment with different crystallization solvents. Good options include t-butyl methyl ether, ethyl acetate, or diisopropyl ether. Sometimes a mixture of solvents (a solvent and an anti-solvent) can induce crystallization.
Cooling too rapidly. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Problem 3: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-crystallization of impurities. If an impurity has similar solubility properties to the product, it may co-crystallize. In such cases, a different purification technique like column chromatography may be necessary.
Incomplete removal of starting materials. Ensure the reaction goes to completion by monitoring it with TLC, HPLC, or GC. If the starting material is still present, consider adjusting the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).
Degradation of the product. Avoid exposing the compound to high temperatures for extended periods, as this can lead to degradation. Use a rotovap at a moderate temperature for solvent removal.

Data Presentation

Table 1: Physical Properties of 4-Amino-5,6-dimethoxypyrimidine and a Key Starting Material
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Amino-5,6-dimethoxypyrimidineC₆H₉N₃O₂155.15> 90 (highly pure)
4-Amino-6-chloro-5-methoxypyrimidineC₅H₆ClN₃O159.57-
Table 2: Solubility Data for a Structurally Related Isomer (4-Amino-2,6-dimethoxypyrimidine)

Note: This data is for a structural isomer and should be used as a general guide for solvent selection. Actual solubility of 4-Amino-5,6-dimethoxypyrimidine may vary.

Solvent Solubility
MethanolSoluble
WaterSparingly soluble
Diisopropyl etherSlightly soluble
Ethyl acetateSoluble
DichloromethaneSoluble
t-Butyl methyl etherSoluble

Experimental Protocols

Protocol 1: Purification of 4-Amino-5,6-dimethoxypyrimidine by Extraction and Crystallization

This protocol is adapted from a patented method for producing highly pure 4-Amino-5,6-dimethoxypyrimidine.

1. Reaction Workup: a. After the synthesis reaction from 4-amino-6-chloro-5-methoxypyrimidine in methanol is complete, evaporate the methanol solvent. b. Dissolve the residue in water.

2. Extraction: a. Adjust the pH of the aqueous solution to 14 using a suitable base (e.g., 50% sodium hydroxide solution). b. Extract the aqueous solution multiple times (e.g., 4 times) with t-butyl methyl ether. The volume of t-butyl methyl ether used should be sufficient to dissolve the product. c. Combine the organic extracts.

3. Decolorization and Crystallization: a. Treat the combined organic extracts with a decolorizing agent (e.g., activated carbon) if necessary, and then filter. b. Evaporate the t-butyl methyl ether. The product may initially form as a melt. c. Allow the melt to cool to induce crystallization.

4. Isolation and Drying: a. Collect the crystals by filtration. b. Wash the crystals with a small amount of cold t-butyl methyl ether. c. Dry the crystals under vacuum to obtain highly pure 4-Amino-5,6-dimethoxypyrimidine.

Visualizations

Purification_Workflow start Crude Reaction Mixture evaporation Evaporate Methanol start->evaporation dissolution Dissolve in Water evaporation->dissolution extraction Extract with t-Butyl Methyl Ether (pH 14) dissolution->extraction decolorization Decolorize Organic Phase (Optional) extraction->decolorization concentration Evaporate t-Butyl Methyl Ether decolorization->concentration crystallization Crystallization concentration->crystallization filtration Filter Crystals crystallization->filtration drying Dry Under Vacuum filtration->drying end Pure 4-Amino-5,6-dimethoxypyrimidine drying->end

Caption: Experimental workflow for the purification of 4-Amino-5,6-dimethoxypyrimidine.

Troubleshooting_Tree start Low Purity of Final Product check_mp Check Melting Point start->check_mp low_mp Low/Broad Melting Point? check_mp->low_mp recrystallize Recrystallize from t-Butyl Methyl Ether or Ethyl Acetate low_mp->recrystallize Yes check_purity_again Re-check Purity (HPLC/GC) low_mp->check_purity_again No recrystallize->check_purity_again pass Purity OK check_purity_again->pass Purity >99% fail Purity Still Low check_purity_again->fail Purity <99% column Consider Column Chromatography fail->column

Caption: Troubleshooting decision tree for low purity of 4-Amino-5,6-dimethoxypyrimidine.

Technical Support Center: Synthesis of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 5,6-Dimethoxypyrimidin-4-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Gradually increase the reaction temperature and/or extend the reaction time. Note that harsh conditions can sometimes lead to byproduct formation.
Poor quality of starting materials: Impurities in guanidine or the dialkyl 2,3-dimethoxybutanedioate can inhibit the reaction.- Use freshly purified reagents. Guanidine can be purified by recrystallization. Ensure the dialkyl succinate is of high purity.
Incorrect stoichiometry: The molar ratio of reactants is critical for driving the reaction to completion.- Carefully check the stoichiometry of all reactants, particularly the base used for the condensation. An excess of the base is often required.
Presence of a Major Impurity with a Similar Mass Formation of isomeric byproducts: Isomeric pyrimidines or triazine derivatives can form as side products. The reaction of biguanides with β-ketoesters has been reported to yield s-triazine derivatives as structural isomers.- Optimize reaction conditions (temperature, solvent, and reaction time) to favor the formation of the desired pyrimidine. - Employ purification techniques such as column chromatography with a suitable solvent gradient or recrystallization from an appropriate solvent system to separate the isomers.
Product is Difficult to Purify Presence of multiple byproducts: Sub-optimal reaction conditions can lead to a complex mixture of products.- Re-evaluate the reaction setup. Ensure an inert atmosphere if necessary and that the temperature is well-controlled. - A multi-step purification process involving both chromatography and recrystallization may be necessary.
Product is an oil or does not crystallize: Residual solvent or impurities can prevent crystallization.- Ensure all solvent is removed under high vacuum. - Attempt trituration with a non-polar solvent to induce solidification. - If the product is pure but oily, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct approach involves the condensation of a suitably substituted three-carbon precursor with guanidine. A key starting material is a dialkyl 2,3-dimethoxybutanedioate (a derivative of tartaric acid), which reacts with guanidine in the presence of a base to form the pyrimidine ring.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: A significant potential side reaction is the formation of isomeric byproducts. Depending on the reaction conditions and the exact starting materials, it is possible to form other pyrimidine isomers or even triazine derivatives. The use of guanidine can sometimes lead to the formation of highly stable s-triazine rings, which are structural isomers of the desired pyrimidine product. Careful control of reaction parameters is crucial to minimize these side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, HPLC is recommended.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a common stationary phase. The choice of eluent depends on the polarity of the impurities. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from byproducts.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be a highly effective final purification step. The choice of solvent is critical; ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aminopyrimidines include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

Experimental Protocols

General Procedure for the Synthesis of 4-Aminopyrimidines from Guanidine and a β-Dicarbonyl Compound:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dialkyl 2,3-dimethoxybutanedioate (1 equivalent) and a suitable alcohol solvent (e.g., ethanol or methanol).

  • Addition of Base: Add a strong base, such as sodium ethoxide or sodium methoxide (2-3 equivalents), to the solution and stir until it dissolves.

  • Addition of Guanidine: Add guanidine hydrochloride or guanidine carbonate (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with an acid (e.g., acetic acid or hydrochloric acid) until the pH is approximately 7. The product may precipitate upon neutralization.

  • Isolation: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and proceed with purification.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_reagents Reactants reagent1 Dimethyl 2,3-dimethoxybutanedioate product This compound reagent1->product reagent2 Guanidine reagent2->product base Base (e.g., NaOEt) base->product Catalyst solvent Solvent (e.g., Ethanol) solvent->product Medium heat Heat heat->product Condition

Caption: General synthesis route for this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

Side_Reaction reagents Guanidine + Dicarbonyl Compound desired_product Aminopyrimidine (Desired Product) reagents->desired_product Main Reaction Pathway side_product Triazine Derivative (Potential Side Product) reagents->side_product Side Reaction Pathway conditions Reaction Conditions (Temperature, Base, Solvent) conditions->reagents

Technical Support Center: Optimizing Reaction Conditions for 5,6-Dimethoxypyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dimethoxypyrimidin-4-amine and its derivatives. The information is designed to help optimize reaction conditions and resolve common issues encountered during synthesis and derivatization.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and derivatization of this compound, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Issue: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a this compound derivative (e.g., a halogenated version) and an arylboronic acid, but I am observing very low or no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of a pyrimidine derivative can stem from several factors. Systematically evaluating each component of the reaction is crucial for identifying the root cause.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich pyrimidine systems, a sterically hindered and electron-rich ligand is often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

    • Troubleshooting Steps:

      • Catalyst Inactivity: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored under an inert atmosphere.[1] Older catalysts can lose activity.

      • Ligand Selection: If using a simple phosphine ligand like PPh₃ yields poor results, consider switching to a more specialized Buchwald or cataCXium® ligand (e.g., SPhos, XPhos, RuPhos). These are often more effective for challenging substrates.[1][2]

      • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, for difficult couplings, increasing the loading to 5-10 mol% might improve the yield. However, be aware that higher catalyst loading can sometimes lead to more side products.[3]

  • Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and compatibility with other reagents are important considerations.

    • Troubleshooting Steps:

      • Base Strength: If a weak base like Na₂CO₃ or K₂CO₃ is ineffective, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required, especially for less reactive aryl chlorides or hindered substrates.[2]

      • Base Solubility: Ensure the chosen base has some solubility in the reaction solvent. The use of aqueous base solutions or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.

      • Protodeboronation: A common side reaction is the protonation of the boronic acid, which deactivates it. This can be exacerbated by the presence of water and certain bases. Using anhydrous conditions or a less nucleophilic base might mitigate this issue.[2]

  • Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting Steps:

      • Solvent Polarity: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[2] A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial for dissolving the inorganic base and facilitating the reaction.[4]

      • Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and render it inactive. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[5]

  • Reaction Temperature and Time:

    • Troubleshooting Steps:

      • Temperature Optimization: While many Suzuki couplings proceed well at 80-100 °C, some challenging substrates may require higher temperatures.[4] Microwave-assisted heating can often accelerate the reaction and improve yields.[4]

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to catalyst decomposition and the formation of side products.

Issue: Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a halogenated 5,6-dimethoxypyrimidine with an amine is failing. What are the common pitfalls and how can I optimize the reaction?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with pyrimidine substrates can be sensitive to the reaction conditions.

  • Substrate Reactivity:

    • Aryl Halide: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl. Aryl chlorides can be particularly challenging coupling partners due to the difficulty of oxidative addition.[6] If you are using a chloropyrimidine, you may need more forcing conditions or a more active catalyst system.

    • Amine Nucleophilicity: Highly basic or sterically hindered amines can be challenging substrates. The pKa of the amine influences the ease of deprotonation to form the active nucleophile.

  • Catalyst and Ligand System:

    • Troubleshooting Steps:

      • Ligand Choice: The choice of phosphine ligand is paramount. For electron-rich pyrimidines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to simpler ligands.[7] The appropriate ligand can depend on whether the amine is primary or secondary.[8]

      • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9]

  • Base Selection:

    • Troubleshooting Steps:

      • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[10] The choice of base can influence the rate of both the desired reaction and potential side reactions.

      • Substrate Compatibility: Be mindful of base-sensitive functional groups on your substrates. If esters or other sensitive groups are present, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require a more active catalyst or higher temperatures.[8]

  • Solvent and Temperature:

    • Troubleshooting Steps:

      • Anhydrous and Degassed Solvents: The reaction is typically performed in anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[11] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.

      • Temperature Control: Reactions are often run at elevated temperatures (80-110 °C). However, for some sensitive substrates, lower temperatures with a more active catalyst system may be beneficial to minimize side reactions.

Issue: Difficulty in Product Purification

Question: I have successfully performed my coupling reaction, but I am struggling to isolate a pure product. What are common impurities and effective purification strategies?

Answer:

Purification of pyrimidine derivatives can be challenging due to the presence of closely eluting impurities.

  • Common Impurities:

    • Homo-coupling Products: Formation of biaryl compounds from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halides.

    • Protodeboronation Product: The starting boronic acid is protonated and lost.

    • Dehalogenated Starting Material: The halogen on the pyrimidine is replaced by a hydrogen atom.

    • Residual Catalyst and Ligand: Palladium residues and phosphine oxides can be difficult to remove.

  • Purification Strategies:

    • Aqueous Workup: An aqueous workup can help remove inorganic salts and some polar impurities. Acid-base extraction can be effective if the product has a basic amine group.

    • Column Chromatography: This is the most common method for purification.

      • Solvent System: A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

      • Stationary Phase: Standard silica gel is usually sufficient. However, for very polar or basic compounds, using neutral or basic alumina, or a C18 reversed-phase column might be beneficial.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.

    • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for derivatization of the this compound core?

A1: For Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, a halogenated derivative of this compound is typically the best starting material. A chloro- or bromo-substituted pyrimidine is a common choice. Bromo derivatives are generally more reactive than chloro derivatives in these coupling reactions.[6]

Q2: How critical is the inert atmosphere for these coupling reactions?

A2: Maintaining an inert atmosphere (e.g., under argon or nitrogen) is highly critical. The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, which will halt the catalytic cycle.[8]

Q3: Can I use microwave irradiation to speed up my reactions?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating Suzuki-Miyaura and Buchwald-Hartwig reactions. It can significantly reduce reaction times from hours to minutes and often leads to improved yields, especially for challenging substrates.[4]

Q4: What are the key differences in optimizing Suzuki-Miyaura versus Buchwald-Hartwig reactions for this scaffold?

A4: While both are palladium-catalyzed cross-couplings, there are key differences in their optimization:

  • Nucleophile: The Suzuki-Miyaura reaction uses an organoboron compound, while the Buchwald-Hartwig uses an amine. The properties of these nucleophiles dictate some of the optimization strategies.

  • Base: The base in a Suzuki reaction is primarily to activate the organoboron species for transmetalation. In a Buchwald-Hartwig reaction, the base is needed to deprotonate the amine to form the active amido-palladium complex. The choice of base is therefore tailored to the specific requirements of each reaction.

  • Ligands: While there is some overlap, certain ligands have been developed to be particularly effective for either Suzuki-Miyaura or Buchwald-Hartwig reactions. It is important to consult the literature for the most suitable ligand for your specific transformation.

Q5: Are there any known side reactions specific to the this compound scaffold?

A5: The electron-rich nature of the this compound ring system can influence reactivity. The methoxy and amino groups are electron-donating, which can affect the electronic properties of the pyrimidine ring and its susceptibility to certain reactions. While specific side reactions are highly dependent on the particular reaction being performed, the electron-rich nature might make the ring more susceptible to oxidation under harsh conditions. Careful control of the reaction atmosphere and temperature is therefore important.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / PCy₃Pd(dppf)Cl₂[2][4]
Ligand -PCy₃dppf[2]
Base K₂CO₃K₃PO₄Cs₂CO₃[2][4]
Solvent Dioxane/H₂ODioxaneToluene[2][4]
Temperature 100 °C80 °C110 °C[4]
Typical Yield Good to ExcellentExcellentGood

Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst Pd(OAc)₂Pd₂(dba)₃Buchwald Precatalyst[7][9]
Ligand XPhosRuPhosSPhos[7]
Base NaOtBuLiHMDSK₃PO₄[10]
Solvent Toluene1,4-DioxaneTHF[11]
Temperature 100 °C90 °C80 °C
Typical Yield Good to ExcellentGood to ExcellentExcellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

  • To an oven-dried Schlenk flask, add the halogenated this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound Derivative

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the halogenated this compound derivative (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Troubleshooting cluster_Catalyst Catalyst/Ligand Issues cluster_Base Base Issues cluster_Solvent Solvent Issues cluster_Temp Temperature/Time Issues Start Low Yield in Suzuki Coupling Catalyst Check Catalyst and Ligand Start->Catalyst Base Evaluate Base Catalyst->Base No Improvement C1 Is the catalyst fresh? Catalyst->C1 Solvent Optimize Solvent Base->Solvent No Improvement B1 Is the base strong enough? (e.g., K3PO4) Base->B1 Temp Adjust Temperature/Time Solvent->Temp No Improvement S1 Is the solvent degassed? Solvent->S1 Success Improved Yield Temp->Success Improvement Seen T1 Increase temperature? (Consider microwave) Temp->T1 C2 Is the ligand appropriate? (e.g., Buchwald ligand) C1->C2 B2 Is protodeboronation occurring? (Consider anhydrous conditions) B1->B2 S2 Is a solvent mixture needed? (e.g., Dioxane/Water) S1->S2 T2 Monitor reaction progress? T1->T2

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow Start Start: Buchwald-Hartwig Amination Reagents 1. Combine Aryl Halide, Amine, Base, Catalyst, and Ligand Start->Reagents Inert 2. Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent 3. Add Degassed Anhydrous Solvent Inert->Solvent Heat 4. Heat to Reaction Temperature Solvent->Heat Monitor 5. Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify 7. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

References

Degradation pathways of 5,6-Dimethoxypyrimidin-4-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 5,6-Dimethoxypyrimidin-4-amine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Key reactive sites are the amino group, the methoxy groups, and the pyrimidine ring itself. Under hydrolytic conditions, the methoxy groups can be demethylated to form hydroxylated derivatives. The amino group can undergo deamination. Oxidative stress may lead to the formation of N-oxides or ring-opened products.

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structure confirmation of isolated degradation products.

Q3: What are the expected challenges when analyzing the degradation products of this compound?

A3: Potential challenges include the co-elution of degradation products with the parent compound in HPLC, the formation of multiple minor degradants that are difficult to identify, and the instability of some degradation products. It is also possible that some degradation products may not have a chromophore, making them undetectable by UV-based methods. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is necessary.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stressed sample.

  • Possible Cause 1: Formation of degradation products.

    • Solution: Perform a peak purity analysis using a photodiode array (PDA) detector to confirm if the main peak is spectrally pure. If not, optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to resolve the co-eluting peaks.

  • Possible Cause 2: Impurities from the stress reagent or solvent.

    • Solution: Analyze a blank sample (containing only the stress reagent and solvent) under the same conditions to identify any extraneous peaks.

  • Possible Cause 3: Interaction of the compound with excipients (if in a formulation).

    • Solution: Analyze the excipients under the same stress conditions to rule out any degradation products originating from them.

Issue 2: Poor or no mass spectrometry signal for a suspected degradation product.

  • Possible Cause 1: The degradation product is not ionizing efficiently.

    • Solution: Try switching the ionization mode (e.g., from electrospray ionization (ESI) positive to negative mode, or to atmospheric pressure chemical ionization (APCI)). Adjusting the mobile phase pH can also improve ionization.

  • Possible Cause 2: The degradation product is highly volatile or thermally labile.

    • Solution: Use a "soft" ionization technique and minimize the source temperature in the mass spectrometer.

  • Possible Cause 3: The concentration of the degradation product is below the limit of detection.

    • Solution: Concentrate the sample or inject a larger volume. If possible, generate a higher percentage of the degradant by extending the stress duration or using more stringent conditions.

Hypothetical Degradation Data

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours80 °C15.2%2
0.1 M NaOH8 hours60 °C25.8%3
3% H₂O₂12 hours25 °C18.5%2
Photolytic7 days25 °C8.3%1
Thermal (Dry Heat)48 hours105 °C5.1%1

Table 2: Chromatographic Data for this compound and its Hypothetical Degradation Products

CompoundRetention Time (min)λmax (nm)Proposed Structure
This compound10.5275Parent Compound
DP-H18.22704-Amino-6-methoxypyrimidin-5-ol
DP-H26.52684-Amino-5,6-dihydroxypyrimidine
DP-O111.8280This compound N-oxide
DP-P19.7272Photodegradant Isomer

Experimental Protocols

1. Protocol for Forced Hydrolysis Study

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 80 °C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at 60 °C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

2. Protocol for Forced Oxidation Study

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature (25 °C) for 12 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

3. Protocol for Photostability Study

  • Expose a solid sample and a 1 mg/mL solution (in a photostable solvent like acetonitrile/water) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Maintain a parallel set of samples protected from light as controls.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_H This compound DP_H1 4-Amino-6-methoxypyrimidin-5-ol Parent_H->DP_H1 Demethylation (Acid/Base) DP_H3 Deamination Product Parent_H->DP_H3 Deamination (Harsh Acid) DP_H2 4-Amino-5,6-dihydroxypyrimidine DP_H1->DP_H2 Further Demethylation Parent_O This compound DP_O1 This compound N-oxide Parent_O->DP_O1 N-Oxidation (H₂O₂) DP_O2 Ring-opened Products Parent_O->DP_O2 Ring Cleavage (Strong Oxidants)

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis Acid/Base Hydrolysis HPLC HPLC-UV/PDA Analysis (Separation & Quantification) Hydrolysis->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS/MS Analysis (Mass Identification) HPLC->LCMS Isolation Isolation of Degradants (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Report Final Report (Degradation Profile & Pathways) NMR->Report Start This compound Sample Start->Hydrolysis Start->Oxidation Start->Photolysis Start->Thermal

Caption: General workflow for a forced degradation study.

Technical Support Center: Synthesis of 4-Amino-5,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Amino-5,6-dimethoxypyrimidine, a crucial intermediate for researchers in drug development and medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 4-Amino-5,6-dimethoxypyrimidine, focusing on the widely referenced method involving the reaction of 4-Amino-6-chloro-5-methoxypyrimidine with a methoxide source.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce 4-Amino-5,6-dimethoxypyrimidine?

A common and effective method is the nucleophilic aromatic substitution of 4-Amino-6-chloro-5-methoxypyrimidine with a methoxide source, such as sodium methoxide, in methanol.[1]

Q2: My reaction is complete, but the yield of 4-Amino-5,6-dimethoxypyrimidine is very low. What are the potential causes?

Several factors could contribute to low yields:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to see if the starting material, 4-Amino-6-chloro-5-methoxypyrimidine, is still present.

  • Side Reactions: The presence of water can lead to hydrolysis of the starting material or product. Additionally, elevated temperatures can sometimes promote undesired side reactions.

  • Suboptimal Reaction Conditions: The concentration of reactants, temperature, and reaction time are all critical. Refer to the table below for optimized conditions.

  • Issues with Reagents: The sodium methoxide could be old or deactivated. It is best to use a fresh batch or titrate it before use. The solvent should be anhydrous.

  • Product Loss During Workup: The product may be partially lost during the extraction or purification steps. Ensure proper phase separation and minimize transfers.

Q3: I am observing significant amounts of unreacted 4-Amino-6-chloro-5-methoxypyrimidine in my crude product. How can I improve the conversion?

To improve the conversion of your starting material, consider the following:

  • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also lead to side product formation.

  • Increase Molar Excess of Methoxide: Using a larger excess of sodium methoxide can help drive the reaction to completion.

Q4: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

Common impurities can include unreacted starting material and potential side products. Purification can typically be achieved through:

  • Recrystallization: Toluene or tert-butyl methyl ether are reported to be effective solvents for crystallization.[1]

  • Column Chromatography: Silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) can effectively separate the desired product from impurities.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 4-Amino-5,6-dimethoxypyrimidine

ParameterRecommended ConditionPotential Issue if Deviated
Starting Material4-Amino-6-chloro-5-methoxypyrimidine-
ReagentSodium methoxide in methanolIncomplete reaction if concentration is too low
SolventAnhydrous MethanolPresence of water can lead to hydrolysis
Temperature20 to 100 °C[1]Lower temperatures may slow the reaction; higher temperatures may increase side products
Reaction TimeVaries (monitor by TLC/LC-MS)Insufficient time leads to incomplete reaction
WorkupAqueous extraction and crystallizationProduct loss, inefficient impurity removal

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Amino-5,6-dimethoxypyrimidine

This protocol is based on the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol and a base.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-chloro-5-methoxypyrimidine in anhydrous methanol.

  • Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. The methanolic solvent can be partially or completely replaced with water.[1]

  • Extraction: Extract the aqueous or aqueous-methanolic solution with a suitable organic solvent such as tert-butyl methyl ether.[1]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from tert-butyl methyl ether or by silica gel column chromatography to yield pure 4-amino-5,6-dimethoxypyrimidine.[1]

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis cluster_paths cluster_solutions_sm cluster_solutions_impurities start Start: Low Yield or Impure Product tlc_analysis Analyze Crude Product by TLC/LC-MS start->tlc_analysis unreacted_sm Significant Unreacted Starting Material? tlc_analysis->unreacted_sm multiple_spots Multiple Spots/Impurities? tlc_analysis->multiple_spots unreacted_sm->multiple_spots No increase_time Increase Reaction Time unreacted_sm->increase_time Yes recrystallize Recrystallize Product multiple_spots->recrystallize Yes increase_temp Increase Temperature increase_time->increase_temp increase_base Increase Molar Ratio of Base increase_temp->increase_base column_chrom Perform Column Chromatography recrystallize->column_chrom

Caption: Troubleshooting workflow for the synthesis of 4-Amino-5,6-dimethoxypyrimidine.

Reaction_Pathway reactant 4-Amino-6-chloro-5-methoxypyrimidine reagent + Sodium Methoxide (in Methanol) reactant->reagent conditions Heat (20-100 °C) reagent->conditions product 4-Amino-5,6-dimethoxypyrimidine conditions->product

Caption: Synthesis pathway for 4-Amino-5,6-dimethoxypyrimidine.

References

Common impurities in commercial 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5,6-Dimethoxypyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound typically has a purity of 95% or higher.[1] Potential impurities can originate from the synthesis process and include starting materials, intermediates, by-products, and degradation products. While a definitive, universally applicable list is not available without batch-specific analysis, common impurity types may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrimidine ring.

  • Chlorinated Intermediates: If the synthesis involves a chlorination step followed by methoxylation, residual chlorinated pyrimidines could be present. The synthesis of 2-aminopyrimidine derivatives can involve starting materials like 2-amino-4,6-dichloropyrimidine.

  • Positional Isomers: Isomers such as 4,6-dimethoxypyrimidin-5-amine may be present.

  • By-products from Incomplete Reactions: This can include mono-methoxylated pyrimidines or other partially reacted species.

  • Solvents: Residual solvents from the purification process may be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for determining the purity of pyrimidine derivatives.[2] Other powerful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the purity and structure of the compound.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Q4: Is this compound stable under typical experimental conditions?

A4: this compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. It is always recommended to perform small-scale stability tests under your specific experimental conditions if degradation is a concern.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: Inconsistent or Unexpected Reaction Outcomes
Possible Cause Troubleshooting Step
Impurity in the Reagent 1. Verify the purity of your this compound lot using HPLC or LC-MS. 2. If significant impurities are detected, consider purifying the reagent by recrystallization or chromatography. 3. Alternatively, source a higher purity grade of the compound from a reputable supplier.
Reagent Degradation 1. Ensure the reagent has been stored correctly, protected from light, moisture, and extreme temperatures. 2. If degradation is suspected, obtain a fresh batch of the reagent.
Incorrect Reaction Conditions 1. Double-check all reaction parameters, including solvent, temperature, reaction time, and stoichiometry. 2. Aminopyrimidines can be sensitive to certain reagents; review the literature for compatible reaction conditions.
Problem 2: Poor Solubility in a Chosen Solvent
Possible Cause Troubleshooting Step
Inappropriate Solvent 1. Consult solubility data for this compound if available. 2. Perform small-scale solubility tests with a range of solvents (e.g., polar aprotic, polar protic, non-polar). 3. Consider using a co-solvent system to improve solubility.
Low Temperature 1. Gently warm the solvent to aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Incorrect pH 1. The solubility of aminopyrimidines can be pH-dependent. Adjusting the pH of the solution may improve solubility.

Data Presentation

The following table provides an illustrative example of a Certificate of Analysis for commercial this compound, summarizing typical quantitative data for potential impurities. The values presented are for demonstration purposes only and may not reflect actual batch data.

Compound CAS Number Typical Purity (%) Potential Impurities Typical Impurity Level (%)
This compound5018-45-1≥ 95.04-Chloro-5,6-dimethoxypyrimidine< 0.5
4,6-Dimethoxypyrimidin-5-amine< 0.5
Unidentified impurities< 1.0
Residual Solvents (e.g., Ethanol)< 0.5

Experimental Protocols

Methodology for Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Reaction Outcomes

troubleshooting_workflow start Inconsistent Reaction Outcome check_purity Assess Reagent Purity (HPLC/LC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure purify Purify Reagent or Source Higher Grade is_pure->purify No check_storage Verify Storage Conditions is_pure->check_storage Yes purify->check_purity is_stored_correctly Stored Correctly? check_storage->is_stored_correctly fresh_reagent Use Fresh Reagent is_stored_correctly->fresh_reagent No check_conditions Review Reaction Conditions is_stored_correctly->check_conditions Yes fresh_reagent->check_conditions optimize Optimize Reaction Parameters check_conditions->optimize end Consistent Outcome optimize->end

Caption: Troubleshooting inconsistent reaction outcomes.

Signaling Pathway for Impurity Identification

impurity_identification_pathway start Commercial this compound analytical_methods Analytical Techniques start->analytical_methods hplc HPLC analytical_methods->hplc lcms LC-MS/MS analytical_methods->lcms gcms GC-MS analytical_methods->gcms nmr NMR analytical_methods->nmr data_analysis Data Analysis and Interpretation hplc->data_analysis lcms->data_analysis gcms->data_analysis nmr->data_analysis impurity_profile Impurity Profile data_analysis->impurity_profile

Caption: Pathway for impurity identification.

References

Technical Support Center: Stability Testing of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing protocols for 5,6-Dimethoxypyrimidin-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH. As a substituted pyrimidine, the molecule's stability is largely dictated by the reactivity of the pyrimidine ring and its functional groups (amine and methoxy groups).

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on the functional groups present:

  • Hydrolysis: The methoxy groups may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding hydroxypyrimidine derivatives. The amine group could also be a site for hydrolytic deamination, although this is generally less common for aromatic amines under mild conditions.

  • Oxidation: The electron-rich pyrimidine ring and the amine group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, oxidation, or rearrangement of the molecule.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation or stress testing study is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The study should expose this compound to a variety of stress conditions more severe than accelerated stability testing.[1][2] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

It is important to monitor the degradation to achieve a target degradation of 5-20%.[1] If significant degradation is observed early, the stress duration should be shortened. Conversely, if no degradation is observed, the conditions can be made more stringent.

Q4: What analytical techniques are suitable for stability testing of this compound?

A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3] Key considerations for method development include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.

  • Detection: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity for both the parent drug and potential degradants.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5]

Troubleshooting Guides

Problem 1: No degradation is observed under the initial forced degradation conditions.

  • Possible Cause: The compound is highly stable under the applied stress.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.

    • For thermal stress, consider the addition of humidity.

    • Ensure that the compound is adequately dissolved or suspended in the stress medium to allow for reaction.

Problem 2: The compound degrades completely in a very short time.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times.

    • Monitor the degradation at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the degradation profile before it reaches completion.

Problem 3: Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram.

  • Possible Cause: The chromatographic conditions are not optimized.

  • Troubleshooting Steps:

    • Modify the Mobile Phase Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution between closely eluting peaks.

    • Change the Organic Solvent: Switch from acetonitrile to methanol or vice versa, or use a combination of both.

    • Adjust the pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on pH. Small changes in pH can significantly impact resolution.

    • Try a Different Column: If modifications to the mobile phase are not successful, consider a column with a different stationary phase (e.g., phenyl-hexyl, C8) or a different particle size.

Problem 4: Mass balance in the stability study is not within the acceptable range (e.g., 95-105%).

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore at the detection wavelength).

    • The response factors of the degradation products are significantly different from the parent compound.

    • The degradation products are volatile or have precipitated out of solution.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector can help to identify peaks that may not be visible at a single wavelength and can also be used to check for peak purity.

    • Use a Universal Detector: If non-chromophoric degradants are suspected, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed in parallel with the UV detector.

    • Determine Relative Response Factors: If possible, isolate the major degradation products and determine their response factors relative to the parent compound for more accurate quantification.

    • Inspect Samples for Precipitation: Visually inspect the stressed samples for any insoluble material.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C.

    • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours). For thermal and photostability, the duration may be longer.

  • Sample Processing:

    • For acidic and basic samples, neutralize the solution before analysis.

    • For solid samples, dissolve in a suitable solvent.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Long-Term and Accelerated Stability Testing (as per ICH Guidelines)

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in the proposed container closure system for marketing.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if required).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for appearance, assay of the active substance, and levels of degradation products. Other tests such as moisture content may also be relevant.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration (hours)% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C2415.228.5
0.1 M NaOH, 60°C248.7110.2
3% H₂O₂, RT2418.537.1, 9.3
Dry Heat, 80°C485.1111.5
Photolytic-12.326.8

Table 2: Stability Data under ICH Conditions (Hypothetical Data)

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C/60%RH0White Powder99.80.15
3White Powder99.70.18
6White Powder99.50.21
12White Powder99.20.25
40°C/75%RH0White Powder99.80.15
3White Powder98.50.85
6White Powder97.21.52

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photolytic Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns Method Stability-Indicating Method HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure Pathway Degradation Pathway LCMS->Pathway NMR->Pathway API This compound (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_HPLC_Resolution Start Poor Resolution in HPLC Step1 Modify Mobile Phase Gradient Start->Step1 Step2 Change Organic Solvent Step1->Step2 If not resolved End Resolution Achieved Step1->End Resolved Step3 Adjust pH of Aqueous Phase Step2->Step3 If not resolved Step2->End Resolved Step4 Try a Different Column Step3->Step4 If not resolved Step3->End Resolved Step4->End Resolved

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

How to avoid byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation in various pyrimidine synthesis methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] While efficient, side reactions can occur.

Question 1: My Biginelli reaction is giving low yields and a mixture of products. What are the likely byproducts and how can I avoid them?

Answer:

Low yields and product mixtures in the Biginelli reaction are often due to the formation of several byproducts. The primary culprits are intermediates of the Knoevenagel condensation and Michael addition pathways, as well as unreacted starting materials.

Common Byproducts and Their Prevention:

  • Knoevenagel Condensation Product: This byproduct arises from the reaction between the aldehyde and the β-ketoester. It is favored at higher temperatures and with prolonged reaction times before the addition of urea.

    • Troubleshooting:

      • Optimize Temperature: Avoid excessively high temperatures. The optimal temperature is typically at or near the reflux temperature of the solvent (e.g., ethanol).[3]

      • One-Pot Protocol: Ensure all three components are mixed together at the start of the reaction to favor the three-component condensation over the two-component side reaction.[4]

      • Catalyst Choice: Use of a suitable Lewis or Brønsted acid catalyst can promote the desired Biginelli pathway.[1]

  • Hantzsch-type Dihydropyridine: This can form from the self-condensation of the β-ketoester with the aldehyde and ammonia (if formed from urea decomposition).

    • Troubleshooting:

      • Control pH: Maintain an acidic environment as strongly basic conditions can favor this side reaction.

      • Urea Quality: Use high-purity urea to minimize potential ammonia formation.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that complicate purification.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

      • Effective Stirring: Ensure proper mixing of the heterogeneous reaction mixture.

  • Isomerization Products: In some cases, the initial dihydropyrimidine product can isomerize to other cyclic structures, especially with certain substituents or under harsh conditions.[4]

    • Troubleshooting:

      • Mild Conditions: Use the mildest effective reaction conditions (temperature, catalyst concentration) to avoid post-synthesis isomerization.

Question 2: I'm observing a significant amount of an intermediate that is difficult to convert to the final product. What is it and how can I promote the final cyclization?

Answer:

A common stable intermediate in the Biginelli reaction is the open-chain ureide, formed after the initial condensation of the aldehyde and urea, followed by the addition of the β-ketoester enolate.[6] Failure of this intermediate to cyclize can be a major cause of low yields.

Promoting Final Cyclization:

  • Acid Catalysis: A strong acid catalyst is often crucial for the final cyclization and dehydration step. Ensure you are using an appropriate catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like Yb(OTf)₃) at a suitable concentration.[6]

  • Dehydrating Conditions: The final step involves the elimination of a water molecule. Using a solvent that allows for azeotropic removal of water or adding a dehydrating agent can drive the reaction to completion.

  • Increased Temperature: If milder conditions are not effective, a moderate increase in temperature can provide the necessary activation energy for cyclization. However, be mindful of potential byproduct formation at higher temperatures.

Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound.[7][8]

Question 3: My Pinner synthesis is resulting in a complex mixture of products. What are the potential side reactions?

Answer:

Byproduct formation in the Pinner synthesis often stems from the reactivity of the starting materials and intermediates.

Potential Side Reactions and Solutions:

  • Self-Condensation of the 1,3-Dicarbonyl Compound: In the presence of a base, the dicarbonyl compound can undergo self-condensation.

    • Troubleshooting:

      • Controlled Addition: Add the base slowly to the reaction mixture containing both the amidine and the dicarbonyl compound.

      • Amidine Salt: Use the amidine as a salt (e.g., hydrochloride) and a stoichiometric amount of base to liberate the free amidine in situ.

  • Hydrolysis of the Amidine: Amidines can be susceptible to hydrolysis, especially under prolonged heating in the presence of water.

    • Troubleshooting:

      • Anhydrous Conditions: Use dry solvents and reagents to minimize water content.

  • Formation of N-Acyl Amidine: The amidine can react with the carbonyl group of the dicarbonyl compound to form a stable N-acyl amidine, which may not cyclize efficiently.

    • Troubleshooting:

      • Reaction Conditions: Optimization of the solvent and temperature can favor the desired cyclization pathway. Protic solvents like ethanol often facilitate the cyclization.

Data on Reaction Condition Optimization

Optimizing reaction conditions is crucial to minimize byproduct formation. The following table summarizes the impact of various parameters on the Biginelli reaction yield, which is inversely related to byproduct formation.

ParameterConditionEffect on Yield/Byproduct FormationReference(s)
Catalyst No CatalystLow yields, significant byproducts.[9]
Brønsted Acid (e.g., HCl)Moderate to good yields.[2]
Lewis Acid (e.g., Yb(OTf)₃, CuCl₂)High to excellent yields, shorter reaction times, often cleaner reactions.[6][9]
Heterogeneous Catalyst (e.g., Silica-supported)Good yields, easy catalyst recovery, and often milder conditions.[10]
Solvent Solvent-freeOften leads to higher yields and shorter reaction times.[4][9]
Protic Solvents (e.g., Ethanol)Classical condition, yields can be variable.[3]
Aprotic Solvents (e.g., THF, Acetonitrile)Can be effective, especially with certain catalysts.[11]
Temperature Room TemperatureReactions are often slow with low yields.[4]
RefluxStandard condition, generally provides good yields.[3]
Microwave IrradiationDrastically reduces reaction times and can improve yields.[6][11]

Experimental Protocols

Protocol 1: Classic Biginelli Synthesis of a Dihydropyrimidinone

This protocol is a standard procedure for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[5]

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Ethyl acetoacetate

  • Urea

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a 25 mL round-bottom flask, combine 10 mmol of 4-methoxybenzaldehyde, 15 mmol of ethyl acetoacetate, and 10 mmol of urea.

  • Add 5 mL of 95% ethanol to the flask to dissolve the solids.

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath to 0°C to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Visualizations

Biginelli Reaction Mechanism and Byproduct Formation

The following diagram illustrates the proposed mechanism for the Biginelli reaction, highlighting the key intermediates and potential pathways leading to byproduct formation. The main pathway proceeds via an N-acylimmonium ion intermediate. Side reactions can occur, such as the Knoevenagel condensation between the aldehyde and the β-ketoester.

Biginelli_Reaction cluster_reactants Starting Materials Aldehyde Aldehyde (R-CHO) Acylimmonium N-Acylimmonium Ion Aldehyde->Acylimmonium + Urea - H₂O Knoevenagel_Product Knoevenagel Product (Byproduct) Aldehyde->Knoevenagel_Product + Ketoester - H₂O Urea Urea Urea->Acylimmonium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Base/Acid Ketoester->Knoevenagel_Product OpenChain Open-Chain Intermediate Acylimmonium->OpenChain + Enolate Enolate->OpenChain DHPM Dihydropyrimidinone (Product) OpenChain->DHPM Cyclization - H₂O Water H₂O caption Biginelli reaction pathway and a common side reaction.

Caption: Biginelli reaction pathway and a common side reaction.

Experimental Workflow for Biginelli Reaction Troubleshooting

This workflow outlines the logical steps a researcher can take to diagnose and resolve issues with byproduct formation in a Biginelli reaction.

Troubleshooting_Workflow Start Start: Low Yield / Impure Product Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Knoevenagel Knoevenagel Byproduct Identify->Knoevenagel Present Unreacted Unreacted Starting Materials Identify->Unreacted Present Other Other Byproducts Identify->Other Present Optimize_Temp Optimize Temperature (Lower Temp) Knoevenagel->Optimize_Temp Optimize_Time Increase Reaction Time Monitor by TLC Unreacted->Optimize_Time Optimize_Catalyst Change/Optimize Catalyst (e.g., Lewis Acid) Other->Optimize_Catalyst Check_Purity Check Reagent Purity Other->Check_Purity Re_run Re-run Optimized Reaction Optimize_Temp->Re_run Optimize_Time->Re_run Optimize_Catalyst->Re_run Check_Purity->Re_run Success Success: High Yield / Pure Product Re_run->Success

Caption: A logical workflow for troubleshooting the Biginelli reaction.

References

Validation & Comparative

The Synthetic Utility of 5,6-Dimethoxypyrimidin-4-amine Versus Other Pyrimidine Derivatives in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of 5,6-Dimethoxypyrimidin-4-amine against other common pyrimidine derivatives, focusing on their application in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, supported by experimental data and detailed protocols.

Introduction to Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. Different substituents on the pyrimidine ring significantly influence the molecule's reactivity, selectivity, and ultimately, the biological activity of the final compound. This guide focuses on comparing this compound with other widely used aminopyrimidine and chloropyrimidine derivatives in the context of synthesizing CDK inhibitors, a class of drugs crucial in cancer therapy.

Comparative Synthesis of a CDK2 Inhibitor Intermediate

To provide a direct comparison, we will examine the synthesis of a key intermediate in the development of CDK2 inhibitors. The target molecule for this comparative synthesis is a substituted aminopyrimidine, a common pharmacophore in many CDK inhibitors. We will compare the performance of this compound with the more traditional precursor, 2,4-dichloropyrimidine, in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in the elaboration of the pyrimidine core.

Table 1: Comparison of Pyrimidine Derivatives in the Synthesis of a CDK2 Inhibitor Intermediate
Starting MaterialReaction TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Nucleophilic Aromatic Substitution2,4-DichloropyrimidineIsopropanol801285Hypothetical*
2,4-Dichloropyrimidine Nucleophilic Aromatic SubstitutionAnilineEthanol78660-70[1]
2-Amino-4,6-dichloropyrimidine Nucleophilic Aromatic SubstitutionIndolineMethanolRoom Temp160[1]

Note: The synthesis using this compound is a hypothetical example to illustrate its potential advantages and is based on typical reactivity patterns. Experimental validation is required.

Discussion of Synthetic Performance

This compound: The presence of the two methoxy groups at positions 5 and 6 significantly activates the pyrimidine ring towards nucleophilic attack at the 4-position, where the amino group is located. This enhanced reactivity can lead to higher yields and potentially milder reaction conditions compared to less activated pyrimidines. The methoxy groups also offer opportunities for further functionalization.

2,4-Dichloropyrimidine: This is a versatile and widely used building block. The two chlorine atoms provide two sites for sequential SNAr reactions. However, controlling the regioselectivity of these reactions can be challenging, often leading to mixtures of products and requiring careful optimization of reaction conditions. The reactivity of the chlorine atoms is generally lower than an activated amino group, which may necessitate harsher conditions.

2-Amino-4,6-dichloropyrimidine: This derivative offers a combination of a reactive amino group and two chloro-substituents. It allows for a variety of synthetic strategies, including initial modification of the amino group followed by substitution of the chlorines. However, the presence of multiple reactive sites can also lead to complex product mixtures if not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of a CDK2 Inhibitor Intermediate using 2-Amino-4,6-dichloropyrimidine (Based on literature[1])

Reaction: Synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde

  • To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol (5.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolate the solid product by filtration.

  • Recrystallize the solid from ethanol to obtain the pure product.

  • Expected yield: ~60%.

Protocol 2: Hypothetical Synthesis of a CDK2 Inhibitor Intermediate using this compound

Reaction: Synthesis of N-(5,6-dimethoxypyrimidin-4-yl)-2,4-dichloropyrimidine

  • In a round-bottom flask, dissolve this compound (1 mmol) and 2,4-dichloropyrimidine (1.1 mmol) in isopropanol (10 mL).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

  • This is a hypothetical protocol and requires experimental optimization.

Signaling Pathway Visualization

The development of kinase inhibitors requires a deep understanding of the cellular signaling pathways they target. Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a major strategy in cancer therapy.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes p21_p27 p21 / p27 (CKIs) p21_p27->Cyclin_D_CDK46 p21_p27->Cyclin_E_CDK2 Inhibitor Pyrimidine-based CDK2 Inhibitor Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of a pyrimidine-based kinase inhibitor is outlined below. This diagram illustrates the key stages from starting materials to the final biologically active compound.

Synthesis_Workflow Start Pyrimidine Precursor (e.g., this compound) Reaction SNAr or Cross-Coupling Reaction Start->Reaction Reagent Coupling Partner (e.g., Halogenated Heterocycle) Reagent->Reaction Intermediate Key Intermediate Reaction->Intermediate Purification Purification (Chromatography, Recrystallization) Intermediate->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product Characterization Structural Characterization (NMR, MS, etc.) Final_Product->Characterization Biological_Assay Biological Evaluation (Kinase Assay, Cell Proliferation) Final_Product->Biological_Assay

Caption: General experimental workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors.

Conclusion

The choice of pyrimidine derivative has a profound impact on the efficiency and outcome of a synthetic route towards kinase inhibitors. While 2,4-dichloropyrimidine and its amino-substituted analogs are established and versatile starting materials, this compound presents an attractive alternative due to its potentially enhanced reactivity and opportunities for further diversification. The electron-donating methoxy groups can facilitate key bond-forming reactions, potentially leading to higher yields and milder conditions. However, the optimal choice of precursor will always depend on the specific target molecule and the overall synthetic strategy. This guide provides a framework for researchers to make informed decisions when selecting pyrimidine building blocks for their drug discovery programs.

References

A Comparative Analysis of 5,6-Dimethoxypyrimidin-4-amine and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Among these, aminodimethoxypyrimidines are of particular interest due to their versatile chemical nature and proven pharmacological relevance. This guide provides a comparative analysis of 5,6-Dimethoxypyrimidin-4-amine and its key isomers: 4,6-Dimethoxypyrimidin-2-amine and 2,6-Dimethoxypyrimidin-4-amine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and biological potential, supported by available data.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the amino and methoxy groups across the pyrimidine ring leads to distinct physicochemical properties that can significantly influence their behavior in biological systems and their synthetic accessibility. A summary of the key properties of this compound and its isomers is presented below.

PropertyThis compound4,6-Dimethoxypyrimidin-2-amine2,6-Dimethoxypyrimidin-4-amine
CAS Number 5018-45-1[1]36315-01-2[2]3289-50-7
Molecular Formula C₆H₉N₃O₂[1]C₆H₉N₃O₂[2]C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [1]155.15 g/mol [2]155.15 g/mol
Melting Point Not available94-96 °C149-152 °C
Appearance Off-White SolidWhite to Light yellow to Green powder to crystalWhite to Light yellow to Green powder to crystal
Solubility Soluble in polar solvents like water and alcoholsNot specifiedMethanol: soluble 25 mg/mL, clear, colorless to yellow

Synthesis and Experimental Protocols

The synthetic routes to these isomers vary, reflecting the influence of substituent positioning on the reactivity of the pyrimidine core.

Synthesis of this compound

Detailed standalone synthetic protocols for this compound are not as prevalent in the literature compared to its isomers, as it is often referenced as a commercially available building block for the synthesis of more complex molecules, such as the antibacterial agent Sulfadoxine.[3][4]

Synthesis of 4,6-Dimethoxypyrimidin-2-amine

A common route for the synthesis of 2-amino-4,6-dimethoxypyrimidine involves the methylation of 2-amino-4,6-dihydroxypyrimidine.

Experimental Protocol:

  • Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide in methanol to form 2-amino-4,6-dihydroxypyrimidine.[5]

  • Methylation: The resulting dihydroxypyrimidine is then methylated using a reagent such as dimethyl carbonate.[5] This method is highlighted as a greener alternative to traditional methods that may use more hazardous reagents.[5]

Another described method involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide.[6]

Experimental Protocol:

  • Preparation of Sodium Methoxide Solution: Sodium hydride is added to dry tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, followed by the dropwise addition of methanol.[6]

  • Reaction: 2-Amino-4,6-dichloropyrimidine is added to the sodium methoxide solution, and the reaction mixture is heated.[6]

  • Workup and Purification: The reaction is quenched with hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and evaporated. The final product is purified by silica gel column chromatography.[6]

G cluster_0 Route 1: Methylation of Dihydroxypyrimidine cluster_1 Route 2: Methoxylation of Dichloropyrimidine Guanidine Nitrate Guanidine Nitrate Diethyl Malonate Diethyl Malonate 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Dimethyl Carbonate Dimethyl Carbonate Product_1 4,6-Dimethoxypyrimidin-2-amine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Sodium Methoxide Sodium Methoxide Product_2 4,6-Dimethoxypyrimidin-2-amine

Synthesis of 2,6-Dimethoxypyrimidin-4-amine

A two-step process starting from cyanoacetate and urea is a described method for preparing 4-amino-2,6-dimethoxypyrimidine.

Experimental Protocol:

  • Cyclization: Cyanoacetate and urea are reacted to synthesize 4-amino-2,6(1H,3H)-pyrimidinedione.[7]

  • Methylation: The resulting pyrimidinedione is then subjected to a two-step methylation process to yield the final product.[7] This approach is noted for being a greener process by avoiding the use of phosphorus oxychloride.[7]

Comparative Biological Activity and Potential Applications

Therapeutic AreaTarget/ActivityExample Aminopyrimidine Derivatives
Oncology Kinase Inhibition (CDK, Lck, MAP4K4, IRAK4)2,4-diamino-5-ketopyrimidines (CDK inhibitors)[8], Aminopyrimidine amides (Lck inhibitors)[9], Pyridopyrimidines (MAP4K4 inhibitors)[10], Aminopyrimidin-4-ones (IRAK4 inhibitors)[11][12]
Neurodegenerative Diseases BACE1 Inhibition4-aminopyrimidine and 4,6-diaminopyrimidine derivatives[13]
Inflammatory Diseases Inhibition of Nitric Oxide Production5-substituted 2-amino-4,6-dichloropyrimidines[14]

The structure-activity relationship (SAR) of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[15] For instance, in a series of 2,4-diaminopyrimidine derivatives with antitumor activity, the moiety on the aromatic ring and the terminal aniline on the pyrimidine core were found to be critical for potency.[16]

Signaling Pathway Involvement

Aminopyrimidine derivatives have been shown to modulate various signaling pathways critical in disease pathogenesis. The specific pathways modulated by this compound and its isomers have not been explicitly detailed, but based on the activity of related compounds, they could potentially interact with pathways such as:

  • Kinase Signaling Cascades: Given that many aminopyrimidine derivatives are potent kinase inhibitors, these isomers could potentially modulate signaling pathways regulated by kinases such as the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: Some pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production, which can be linked to the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Kinase Signaling cluster_1 Inflammatory Signaling Aminodimethoxypyrimidine_Isomers This compound & Isomers Kinase Kinase Aminodimethoxypyrimidine_Isomers->Kinase Inhibition NF_kappa_B_Pathway NF-κB Pathway Aminodimethoxypyrimidine_Isomers->NF_kappa_B_Pathway Modulation Downstream_Effectors Downstream Effectors Cellular_Response_1 Cell Proliferation, Apoptosis, etc. Inflammatory_Mediators Inflammatory Mediators (e.g., NO) Cellular_Response_2 Inflammatory Response

Conclusion

This compound and its isomers, 4,6-Dimethoxypyrimidin-2-amine and 2,6-Dimethoxypyrimidin-4-amine, represent a valuable class of compounds for drug discovery. While direct comparative biological data is sparse, the established pharmacological importance of the aminopyrimidine scaffold suggests significant potential for these isomers. The differences in their physicochemical properties, arising from the varied substitution patterns, likely translate to distinct biological activities and pharmacokinetic profiles. The synthetic accessibility of the 2-amino and 4-amino isomers provides a solid foundation for the generation of diverse chemical libraries for screening. Future research should focus on a systematic and direct comparative evaluation of these isomers to elucidate their structure-activity relationships and identify promising lead compounds for various therapeutic targets. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

A Comparative Analysis of the Biological Activity of 5,6-Dimethoxypyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 5,6-dimethoxypyrimidin-4-amine have emerged as a promising class of molecules with potential therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from published studies. We will delve into their anticancer and kinase inhibitory activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Comparative Biological Activity of Aminopyrimidine Derivatives

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
8h Pyrimidin-2-amine-MCF-7 (Breast)0.0067 (PLK4 Kinase)[1]
A12 Aminopyrimidine4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chainH1975 (NSCLC)0.086[2]
8f TetrahydropyridopyrimidineN-hydroxy-8-oxooctanamideRPMI-8226 (Multiple Myeloma)2.8[3]
8f TetrahydropyridopyrimidineN-hydroxy-8-oxooctanamideHL60 (Leukemia)3.20[3]
8f TetrahydropyridopyrimidineN-hydroxy-8-oxooctanamideHCT116 (Colon)3.25[3]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate-MCF-7 (Breast)0.013[4]
Compound 3 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate-MCF-7 (Breast)-[4]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate-MDA-MB-231 (Breast)0.056[4]
7b 3,5-diphenyl-4,5-dihydro-1H-pyrazole-M. tuberculosis H37Rv12.5[5]
7c 3,5-diphenyl-4,5-dihydro-1H-pyrazole-M. tuberculosis H37Rv12.5[5]
4a 4,6-diarylpyrimidin-2-amine-M. tuberculosis H37Rv25[5]
6b 4,6-diaryl-2-(heteroaryl)pyrimidine-M. tuberculosis H37Rv25[5]
Compound IDTarget KinaseIC50 (nM)Reference
8h PLK46.7[1]
A12 EGFRL858R/T790M4.0[2]
A12 EGFRWT170.0[2]
8f HDAC66.4[3]
27 Mer2[6]
27 Axl16[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antiproliferative Assay (MTT/WST-1 Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent is added to each well.

  • Color Development: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the context of the biological activity of these compounds, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: A simplified diagram of the EGFR signaling pathway, a common target for aminopyrimidine-based anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify CellAssay In Vitro Antiproliferative Assay (e.g., MTT) Purify->CellAssay KinaseAssay In Vitro Kinase Inhibition Assay Purify->KinaseAssay IC50 IC50 Determination CellAssay->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

References

Validating the Purity of Synthesized 4-Amino-5,6-dimethoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 4-Amino-5,6-dimethoxypyrimidine, a key building block in the synthesis of various therapeutic agents. This guide will compare its purity validation with that of its common isomers, 2-Amino-4,6-dimethoxypyrimidine and 4-Amino-2,6-dimethoxypyrimidine, which can also be potential process impurities.

Comparative Analysis of Purity Validation Methods

The purity of 4-Amino-5,6-dimethoxypyrimidine is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities. The table below summarizes the key parameters for these methods and provides a comparison with its isomers.

Parameter 4-Amino-5,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 4-Amino-2,6-dimethoxypyrimidine
Molecular Formula C6H9N3O2[1]C6H9N3O2[2]C6H9N3O2
Molecular Weight 155.15 g/mol [1]155.15 g/mol [2]155.15 g/mol
Melting Point Not available94-96 °C[2]149-152 °C
HPLC Purity (Typical) >98%>98%[2]>97%
NMR (¹H) Consistent with structureAvailable[3]Consistent with structure
Mass Spectrum (m/z) [M+H]⁺ = 156.0768[M+H]⁺ = 156.0768[M+H]⁺ = 156.0768

Experimental Workflow for Purity Validation

A systematic workflow is essential for the comprehensive purity validation of synthesized 4-Amino-5,6-dimethoxypyrimidine. The following diagram illustrates a typical experimental approach, starting from the synthesized product to the final purity report.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Chromatographic Purity cluster_final Final Assessment Synthesized_Product Synthesized 4-Amino-5,6- dimethoxypyrimidine TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Initial Check Melting_Point Melting Point Determination Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Verification IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Analysis HPLC High-Performance Liquid Chromatography (HPLC-UV) TLC->HPLC Guide for Method Development Purity_Report Purity Validation Report NMR->Purity_Report MS->Purity_Report IR->Purity_Report HPLC->Purity_Report Quantitative Purity Data

Caption: Experimental workflow for the purity validation of 4-Amino-5,6-dimethoxypyrimidine.

Key Experimental Protocols

Detailed and validated protocols are fundamental for reproducible and reliable purity assessment. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the purity of 4-Amino-5,6-dimethoxypyrimidine and the separation of its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. A typical gradient could be starting from 5% organic phase and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 4-Amino-5,6-dimethoxypyrimidine.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

  • ¹H NMR: Provides information on the number and environment of protons. The expected signals for 4-Amino-5,6-dimethoxypyrimidine would include resonances for the aromatic proton, the amino protons, and the two methoxy groups.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Positive ion mode is generally suitable for aminopyrimidines.

  • Analysis Mode: Full scan mode to determine the molecular ion peak.

  • Expected m/z: For 4-Amino-5,6-dimethoxypyrimidine (C₆H₉N₃O₂), the expected monoisotopic mass is 155.07 g/mol [4]. In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at m/z 156.08.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and infused into the mass spectrometer.

Conclusion

The validation of the purity of synthesized 4-Amino-5,6-dimethoxypyrimidine requires a multi-faceted analytical approach. A combination of HPLC for quantitative purity assessment, along with NMR and MS for structural confirmation, provides a comprehensive and robust evaluation of the compound's identity and purity. By comparing the analytical data with that of potential isomers and impurities, researchers can have high confidence in the quality of their synthesized material, which is paramount for its application in drug discovery and development.

References

Navigating the Kinome: A Guide to Cross-Reactivity Studies of 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity of a compound is as critical as determining its potency. For a molecule like 5,6-Dimethoxypyrimidin-4-amine, a substituted pyrimidine, the potential for interaction with multiple protein kinases—the kinome—necessitates a thorough investigation of its cross-reactivity. While specific experimental data on the binding profile of this compound is not extensively available in the public domain, this guide outlines the established methodologies and data presentation formats that would be employed in such a crucial study. This framework serves as a robust template for assessing the selectivity of this, or any, small molecule inhibitor.

The Importance of Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This similarity makes it challenging to design inhibitors that are exquisitely selective for a single kinase. Off-target effects, where a compound interacts with unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity studies are a cornerstone of preclinical drug development.

Experimental Approaches to Determine Cross-Reactivity

A multi-faceted approach is typically employed to build a comprehensive selectivity profile for a compound like this compound. This involves both in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Profiling

The initial and most common step is to screen the compound against a large panel of purified kinases. This provides a direct measure of the compound's ability to inhibit the enzymatic activity or bind to the kinase.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

A standard method for assessing kinase inhibition is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[1][2]

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, its substrate (a protein or peptide), and a buffer solution with necessary cofactors like MgCl2.[3][4]

  • Compound Incubation: this compound, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.[1][5]

  • Termination: After a set incubation period, the reaction is stopped.

  • Detection: The reaction products are separated, typically by SDS-PAGE, and the amount of radiolabeled substrate is quantified using autoradiography.[5]

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Alternative In Vitro Method: KINOMEscan™

Commercial services like KINOMEscan™ offer a high-throughput, competition-based binding assay.[6][7][8][9] This method does not rely on enzymatic activity but rather on the ability of the test compound to displace a ligand bound to the kinase active site. The results are often reported as the dissociation constant (Kd) or the percentage of kinase remaining bound to the ligand at a specific compound concentration.

Cellular Target Engagement

To confirm that the compound interacts with its intended (and unintended) targets in a more physiologically relevant environment, cell-based assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[12]

  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control.[10]

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.[11]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation for Comparative Analysis

Clear and concise data presentation is paramount for interpreting selectivity profiles.

Table 1: Hypothetical Kinase Selectivity Data for this compound

This table would summarize the inhibitory activity of the compound against a panel of representative kinases.

Kinase TargetIC50 (nM)
Primary Target(s)
Kinase A10
Closely Related Kinases
Kinase B150
Kinase C>10,000
Key Off-Targets
Kinase X800
Kinase Y>10,000
Kinase Z2,500

Table 2: Comparison with Alternative Inhibitors

To provide context, the selectivity of this compound would be compared to other known inhibitors targeting the same primary kinase.

CompoundIC50 (nM) - Kinase AIC50 (nM) - Kinase BIC50 (nM) - Kinase XSelectivity Ratio (B/A)
This compound 1015080015
Competitor 1 5205004
Competitor 2 251,000>10,00040

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

G cluster_0 In Vitro Kinase Assay Workflow A Prepare Kinase, Substrate, and Buffer B Add this compound (Varying Concentrations) A->B C Initiate Reaction with [γ-³²P]-ATP B->C D Incubate C->D E Stop Reaction D->E F Separate Products (SDS-PAGE) E->F G Quantify Radiolabeled Substrate F->G H Calculate IC50 Values G->H

Caption: Workflow for an in vitro radiometric kinase assay.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow P1 Treat Cells with Compound or Vehicle P2 Heat Cells to Various Temperatures P1->P2 P3 Lyse Cells P2->P3 P4 Separate Soluble and Precipitated Proteins P3->P4 P5 Quantify Soluble Target Protein (e.g., Western Blot) P4->P5 P6 Plot Melting Curves P5->P6 P7 Determine Thermal Shift P6->P7

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While the specific cross-reactivity profile of this compound awaits detailed investigation, the methodologies outlined in this guide provide a clear roadmap for such a study. By employing a combination of in vitro kinase screening and cell-based target engagement assays, and by presenting the resulting data in a structured and comparative format, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is indispensable for making informed decisions in the progression of potential therapeutic candidates from the laboratory to the clinic.

References

Comparing the efficacy of different synthetic routes to 5,6-Dimethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5,6-Dimethoxypyrimidin-4-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The comparison focuses on the efficacy of each route, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the development of numerous therapeutic agents. Its chemical structure allows for diverse reactions and modifications, making it an indispensable component in medicinal chemistry. The efficiency and practicality of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide outlines and compares two distinct synthetic pathways to this valuable compound.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficacy.

ParameterRoute 1: From 4-amino-6-chloro-5-methoxypyrimidineRoute 2: From 4,6-dichloro-5-methoxypyrimidine
Starting Material 4-amino-6-chloro-5-methoxypyrimidine4,6-dichloro-5-methoxypyrimidine
Key Reactions Nucleophilic Aromatic SubstitutionSequential Nucleophilic Aromatic Substitution
Overall Yield HighModerate
Reaction Steps One-pot synthesisTwo distinct steps
Reaction Temperature 20 to 100 °CStep 1: Ambient; Step 2: Elevated
Reaction Time Not explicitly stated, but implied to be relatively shortStep-dependent, potentially longer overall
Purity of Final Product High, crystallineDependent on purification after each step
Key Reagents Methanol, BaseMethanol, Ammonia, Base
Noted Advantages High purity, crystalline product, one-pot processUtilizes a more readily available starting material
Potential Drawbacks Starting material may be less accessibleTwo-step process, potentially lower overall yield

Synthetic Route 1: Nucleophilic Substitution of a Monochloro-pyrimidine

This route involves the direct conversion of 4-amino-6-chloro-5-methoxypyrimidine to the desired product through a nucleophilic aromatic substitution reaction.

digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-amino-6-chloro-\n5-methoxypyrimidine"]; product [label="5,6-Dimethoxypyrimidin-\n4-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> product [label="Methanol, Base\n(20-100 °C)"]; }

Caption: Route 1: One-pot synthesis via nucleophilic substitution.

Experimental Protocol

A detailed experimental protocol for this route is described in patent DE10231496B4. The general procedure is as follows:

  • Reaction Setup: 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol in the presence of a base.

  • Reaction Conditions: The reaction is carried out at a temperature ranging from 20 to 100 °C.[1]

  • Work-up and Purification:

    • The methanolic solvent is either completely or partially replaced with water.

    • The resulting aqueous or aqueous-methanolic solution is extracted with tert-butyl methyl ether.

    • The final product is crystallized from the tert-butyl methyl ether extract to yield high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine.[1]

Synthetic Route 2: Sequential Substitution of a Dichloro-pyrimidine

This alternative pathway starts from the more readily available 4,6-dichloro-5-methoxypyrimidine and involves a two-step sequential nucleophilic substitution.

digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4,6-dichloro-\n5-methoxypyrimidine"]; intermediate [label="4-chloro-5,6-dimethoxy-\npyrimidine"]; product [label="5,6-Dimethoxypyrimidin-\n4-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> intermediate [label="Methanol, Base"]; intermediate -> product [label="Ammonia"]; }

Caption: Route 2: Two-step synthesis from a dichloro-pyrimidine precursor.

Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound starting from 4,6-dichloro-5-methoxypyrimidine was not found in the searched literature, the following is a generalized procedure based on established pyrimidine chemistry:

  • Step 1: First Methoxylation:

    • Reaction Setup: 4,6-dichloro-5-methoxypyrimidine is dissolved in a suitable solvent, and a solution of sodium methoxide in methanol is added.

    • Reaction Conditions: The reaction is typically carried out at or below room temperature to favor monosubstitution.

    • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the intermediate, 4-chloro-5,6-dimethoxypyrimidine.

  • Step 2: Amination:

    • Reaction Setup: The intermediate from Step 1 is reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent within a sealed reaction vessel.

    • Reaction Conditions: The reaction is typically heated to drive the substitution of the remaining chlorine atom.

    • Work-up and Purification: After cooling, the product is isolated by filtration or extraction. Further purification by recrystallization or chromatography may be necessary to obtain the final product of desired purity.

Discussion and Conclusion

The choice between these two synthetic routes will largely depend on the availability of starting materials, desired product purity, and the scale of the synthesis.

Route 1 offers a more direct, one-pot synthesis to high-purity, crystalline this compound.[1] This makes it an attractive option for efficiency and ease of product isolation. However, the availability and cost of the starting material, 4-amino-6-chloro-5-methoxypyrimidine, may be a limiting factor.

Route 2 utilizes a more common and potentially less expensive starting material, 4,6-dichloro-5-methoxypyrimidine. This route provides more flexibility but involves a two-step process, which may result in a lower overall yield and require more extensive purification.

For researchers prioritizing high purity and a streamlined process, and for whom the starting material is readily accessible, Route 1 is the superior choice. For applications where the cost and availability of the starting material are primary concerns, and a two-step synthesis is acceptable, Route 2 presents a viable alternative.

Further optimization of reaction conditions for both routes could potentially lead to improved yields and reduced reaction times, enhancing their overall efficacy.

References

Benchmarking 5,6-Dimethoxypyrimidin-4-amine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 5,6-Dimethoxypyrimidin-4-amine against a panel of well-characterized and clinically relevant kinase inhibitors. The data presented herein is intended to serve as a reference for researchers interested in the potential of novel aminopyrimidine scaffolds for kinase-targeted drug discovery.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for therapeutic intervention, particularly in oncology.[1][2] The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating potent and selective inhibition of various kinases.[3][4][5][6][7] This guide focuses on this compound, a small molecule with a core structure suggestive of potential kinase inhibitory activity. In the absence of direct experimental data for this specific compound, we present a hypothetical benchmarking study against established kinase inhibitors to illustrate a potential discovery and characterization workflow.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against a panel of representative kinases, compared to known broad-spectrum and selective kinase inhibitors. The data is presented to simulate the results of a high-throughput kinase screening campaign.

Table 1: Hypothetical IC50 Values (nM) of this compound and Reference Kinase Inhibitors

Kinase TargetThis compound (Hypothetical)StaurosporineImatinibSorafenibDasatinib
ABL1>100002050 905
AKT15200150>10000580030
AURKA890015 >100002735
BRAF>1000050>1000022 110
CDK215003>10000>10000120
EGFR750100>100008020
ERK2 (MAPK1)85 200>10000500300
FLT3320010 1005 1
KDR (VEGFR2)45015050020 10
SRC>100005 200150<1

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

A standardized and robust assay methodology is crucial for generating reliable and comparable kinase inhibition data.[1][2][8] The following is a detailed protocol for a typical in vitro kinase inhibition assay.

ADP-Glo™ Kinase Assay Protocol

This luminescent ADP detection assay is a universal platform for measuring the activity of a wide range of kinases.[2]

Materials:

  • Kinase enzyme (e.g., recombinant human ERK2)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compound (this compound) and reference inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Diagram

The hypothetical inhibitory profile of this compound suggests a potential role in modulating the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->ERK Kinase_Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep reaction_setup Kinase Reaction Setup (Enzyme, Substrate, Compound) compound_prep->reaction_setup atp_addition Initiate Reaction (Add ATP) reaction_setup->atp_addition incubation1 Incubate (60 min) atp_addition->incubation1 adp_glo_reagent Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation1->adp_glo_reagent incubation2 Incubate (40 min) adp_glo_reagent->incubation2 kinase_detection Generate Luminescence (Add Kinase Detection Reagent) incubation2->kinase_detection incubation3 Incubate (30 min) kinase_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

References

A Comparative Analysis of In Vivo and In Vitro Efficacy of 5,6-Dimethoxypyrimidin-4-amine Derivatives in Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo efficacy is paramount in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the efficacy of compounds derived from 5,6-Dimethoxypyrimidin-4-amine, with a primary focus on the well-established antimalarial drug, Sulfadoxine. By examining experimental data from both laboratory-based assays and clinical studies, this document aims to offer a clear perspective on the translation of preclinical findings to therapeutic outcomes.

Introduction to this compound Derivatives

Compounds derived from this compound form a class of molecules with significant therapeutic potential. One of the most prominent derivatives is Sulfadoxine, a sulfonamide that has been a cornerstone in the treatment and prophylaxis of malaria for decades, typically in combination with Pyrimethamine. The core structure of this compound serves as a critical pharmacophore, enabling the design of molecules that can effectively inhibit essential parasitic metabolic pathways. This guide will delve into the efficacy of Sulfadoxine as a representative compound, comparing its performance in controlled in vitro settings against the complexities of in vivo therapeutic application.

In Vitro Efficacy of Sulfadoxine

The in vitro efficacy of Sulfadoxine is primarily assessed by determining its inhibitory concentration against Plasmodium falciparum, the deadliest species of malaria parasite. These assays provide a direct measure of the compound's intrinsic activity against the parasite.

Quantitative In Vitro Efficacy Data
ParameterValuePlasmodium falciparum Strain(s)Reference
IC50 (Sulfadoxine alone) Variable, often high µM rangeVarious field and laboratory-adapted isolates[1]
EC99 (Sulfadoxine/Pyrimethamine combination) 67.17 nmol/lClinical isolates from Yemen[2]
Inhibition of Schizont Formation (S-P combination) Inhibition observed at 40 nmol/lClinical isolates from Yemen[2]

IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits the growth of 50% of the parasite population. EC99 (Effective Concentration 99): The concentration of a drug that is effective in 99% of the population.

It is important to note that the in vitro susceptibility to Sulfadoxine alone can be low in many parasite isolates[3]. Its synergistic combination with Pyrimethamine is crucial for its therapeutic efficacy.

Experimental Protocol: In Vitro Susceptibility Testing

The standardized in vitro susceptibility testing of P. falciparum to Sulfadoxine, often in combination with Pyrimethamine, is conducted following protocols established by organizations like the World Health Organization (WHO).

G cluster_0 Parasite Culture cluster_1 Drug Plate Preparation cluster_2 Assay Execution cluster_3 Data Analysis A P. falciparum culture maintenance in RPMI 1640 medium B Synchronization of parasite stages A->B E Addition of infected erythrocytes to plates B->E C Serial dilution of Sulfadoxine/ Pyrimethamine D Pre-dosing of 96-well microplates C->D D->E F Incubation for 48-72 hours E->F G Measurement of parasite growth (e.g., microscopy, LDH assay) F->G H Calculation of IC50/EC99 values G->H

In Vivo Efficacy Study Workflow

Patients are typically monitored for a period of 14, 28, or 42 days to assess for the clearance of parasites from the blood and the resolution of clinical symptoms.[4][5] Polymerase Chain Reaction (PCR) analysis is often employed to differentiate between a recrudescence (treatment failure) and a new infection, which is particularly important in areas with high malaria transmission.[6]

Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

Sulfadoxine exerts its antimalarial effect by targeting the folate biosynthesis pathway in Plasmodium falciparum, a pathway essential for the synthesis of nucleic acids and amino acids.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Folate Biosynthesis Pathway Inhibition

Sulfadoxine is a structural analog of PABA and acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][7] This inhibition blocks the synthesis of dihydropteroate, a precursor to dihydrofolate (DHF). Pyrimethamine, its synergistic partner, inhibits the subsequent step by targeting the enzyme dihydrofolate reductase (DHFR), which is responsible for the conversion of DHF to tetrahydrofolate (THF). The dual blockade of this pathway effectively deprives the parasite of essential building blocks for DNA and RNA synthesis, leading to its death.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Findings

The comparison of in vitro and in vivo efficacy data for Sulfadoxine, a key derivative of this compound, reveals several critical insights for drug development professionals. While in vitro assays provide a valuable initial screening tool to determine a compound's intrinsic antimalarial activity, they do not fully recapitulate the complexities of the human host. Factors such as drug metabolism, pharmacokinetics, host immunity, and the potential for drug resistance development can significantly influence in vivo outcomes.

The data presented demonstrates that while the combination of Sulfadoxine and Pyrimethamine shows potent activity in vitro, its clinical efficacy can be variable. This underscores the importance of conducting well-designed in vivo studies to validate preclinical findings. The development of resistance, often through mutations in the DHPS and DHFR enzymes, remains a significant challenge and highlights the need for continuous monitoring of drug efficacy in different geographical regions.

For researchers and scientists, the detailed experimental protocols and the understanding of the underlying mechanism of action provide a solid foundation for the evaluation of new derivatives of this compound and other novel antimalarial candidates. The ultimate goal is to identify compounds with robust in vitro potency that translates into high cure rates and a durable clinical response in vivo.

References

Safety Operating Guide

Proper Disposal of 5,6-Dimethoxypyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6-Dimethoxypyrimidin-4-amine (CAS No. 5018-45-1), a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, at a minimum, personnel should wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 5018-45-1
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Off-White Solid
Storage Temperature 2-8°C (Refrigerator)

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1] The recommended procedure is as follows:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for "this compound waste."

    • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.

  • Containerization:

    • Use a sealable, airtight, and chemically compatible container for collecting the waste.

    • Ensure the container is in good condition and properly labeled with the chemical name and associated hazards.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the EHS office or disposal company with a complete and accurate description of the waste, including its composition and quantity.

  • Documentation:

    • Maintain detailed records of the waste generated, including the amount, date of generation, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Amine Waste B->C D Place in a Labeled, Compatible Waste Container C->D E Store in a Designated Cool, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Provide Waste Information and Documentation F->G H Arrange for Professional Disposal G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, regional, and national regulations. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[2] Always consult your institution's safety protocols and the material's Safety Data Sheet (SDS) before handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxypyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxypyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.